Ethyl Propargylate-13C3
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
ethyl (1,2,3-13C3)prop-2-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c1-3-5(6)7-4-2/h1H,4H2,2H3/i1+1,3+1,5+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMVJYQGSRWVMQV-CGANOEODSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[13C](=O)[13C]#[13CH] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40745948 | |
| Record name | Ethyl (~13~C_3_)prop-2-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173019-08-3 | |
| Record name | Ethyl (~13~C_3_)prop-2-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1173019-08-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What is Ethyl Propargylate-13C3 and its chemical properties?
For Researchers, Scientists, and Drug Development Professionals
Ethyl Propargylate-13C3 is a stable isotope-labeled version of ethyl propiolate, an important reagent in organic synthesis and analytical chemistry. This guide provides a comprehensive overview of its chemical properties, applications, and relevant experimental methodologies. The inclusion of three Carbon-13 atoms makes it a valuable tool in proteomics research and metabolic studies where it can be used as a tracer or for quantification.[1]
Chemical and Physical Properties
This compound is a colorless liquid with a characteristic fruity odor.[2][3] It is miscible with common organic solvents.[3] Below is a summary of its key chemical and physical properties.
| Property | Value | Reference |
| CAS Number | 1173019-08-3 | [1] |
| Molecular Formula | C₂¹³C₃H₆O₂ (H¹³C≡¹³C¹³CO₂C₂H₅) | [1] |
| Molecular Weight | 101.08 g/mol | [1] |
| Appearance | Colorless liquid | [2][3] |
| Boiling Point | 120 °C | |
| Density | 0.997 g/mL at 25 °C | |
| Isotopic Purity | 99 atom % ¹³C | |
| Chemical Purity | 97% (CP) | |
| Storage Temperature | 2-8°C | |
| Flash Point | 25 °C (77 °F) |
Chemical Reactivity and Applications
The chemical reactivity of this compound is centered around its electrophilic alkyne group.[3] This functional group makes it a versatile building block in organic synthesis and a useful derivatizing agent, particularly for thiol-containing molecules.[2][3]
Derivatization of Thiols
A significant application of ethyl propiolate, and by extension its isotopically labeled form, is the derivatization of thiols (sulfhydryl compounds).[2] It readily reacts with thiols in a nucleophilic addition-elimination reaction to form stable derivatives.[2] This reaction is instrumental in the modification, detection, and quantification of thiol-containing molecules such as the amino acid cysteine and the drug captopril.[4] The resulting derivative can be analyzed using techniques like UV spectroscopy and chromatography.[2][4] The ¹³C labeling in this compound allows for its use in mass spectrometry-based applications for sensitive detection and quantification.
Use in Organic Synthesis
Ethyl propiolate is a valuable precursor in the synthesis of various organic compounds, including heterocyclic molecules like isoxazoles and pyrazoles, which are important scaffolds in medicinal chemistry.[5] The alkyne functionality can participate in a variety of chemical transformations, including cycloaddition reactions and nucleophilic additions.
Experimental Protocols
General Protocol for Thiol Derivatization
The following is a generalized procedure for the derivatization of thiols using ethyl propiolate, which can be adapted for this compound. The reaction kinetics are influenced by pH, reagent concentration, and temperature.[4]
-
Sample Preparation: Prepare a solution of the thiol-containing compound in a suitable buffer. The choice of buffer and pH will depend on the specific thiol and the desired reaction rate.[4]
-
Reagent Preparation: Prepare a solution of this compound in an appropriate organic solvent (e.g., acetonitrile).
-
Derivatization Reaction: Mix the thiol solution with the this compound solution. The reaction can be carried out at room temperature or heated to accelerate the process.[4] The progress of the reaction can be monitored by techniques such as HPLC or TLC.
-
Analysis: Once the reaction is complete, the resulting derivative can be analyzed by HPLC with UV or mass spectrometric detection.[4] The use of this compound will result in a 3 Dalton mass shift, facilitating its detection and differentiation from endogenous, unlabeled molecules in mass spectrometry.
Synthesis of Ethyl Propiolate (Unlabeled)
A one-step synthesis method for unlabeled ethyl propiolate has been reported, which could be adapted for the synthesis of the labeled compound using labeled starting materials.[6][7]
-
Conditions: The reaction is carried out at a temperature between 0 and 40 °C.[6][7] The reaction is monitored by gas chromatography until the propargyl alcohol is completely consumed.[7]
This method is highlighted for its mild reaction conditions and the ready availability of the starting materials.[6][7]
Visualizations
Caption: Reaction of a thiol with this compound.
Caption: Workflow for thiol analysis using this compound.
Safety Information
This compound is a flammable liquid and should be handled with appropriate safety precautions. It is classified as a skin, eye, and respiratory irritant. It is intended for research use only and not for diagnostic or therapeutic purposes.[1] Always consult the safety data sheet (SDS) before handling this chemical.
References
- 1. scbt.com [scbt.com]
- 2. Ethyl propiolate: properties, applications as analytical reagent and safety_Chemicalbook [chemicalbook.com]
- 3. Ethyl propiolate - Wikipedia [en.wikipedia.org]
- 4. Ethyl-propiolate as a novel and promising analytical reagent for the derivatization of thiols: study of the reaction under flow conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN101318900B - Process for synthesizing ethyl propiolate - Google Patents [patents.google.com]
- 7. CN101318900A - Process for synthesizing ethyl propiolate - Google Patents [patents.google.com]
Technical Guide: Synthesis and Purification of Ethyl Propargylate-¹³C₃ for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Ethyl Propargylate-¹³C₃, a stable isotope-labeled compound valuable for a range of research applications, including metabolic tracing and as a component in mechanistic studies. This document outlines a reliable two-step synthetic pathway, detailed experimental protocols, purification techniques, and safety considerations.
Introduction
Ethyl Propargylate-¹³C₃ is the ethyl ester of propiolic acid, isotopically labeled with carbon-13 at all three carbon positions of the propargyl group. The presence of the ¹³C isotopes makes it a powerful tool in studies utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Its primary applications are in metabolic research and drug development, where it can be used to trace the metabolic fate of the propargyl moiety and to elucidate reaction mechanisms.
The synthesis of Ethyl Propargylate-¹³C₃ is approached via a robust two-step process commencing with the commercially available Propargyl alcohol-¹³C₃. The synthetic strategy involves:
-
Oxidation: The conversion of Propargyl alcohol-¹³C₃ to Propargylic acid-¹³C₃.
-
Esterification: The subsequent Fischer esterification of Propargylic acid-¹³C₃ with ethanol to yield the final product, Ethyl Propargylate-¹³C₃.
This guide provides detailed methodologies for each of these steps, along with protocols for the purification of the intermediate and the final product to a high degree of purity suitable for research use.
Synthesis Pathway
The logical workflow for the synthesis of Ethyl Propargylate-¹³C₃ is depicted below.
Experimental Protocols
Step 1: Oxidation of Propargyl alcohol-¹³C₃ to Propargylic acid-¹³C₃
The Jones oxidation is a reliable method for oxidizing primary alcohols to carboxylic acids.[1][2][3][4][5]
Materials:
-
Propargyl alcohol-¹³C₃ (99 atom % ¹³C)
-
Chromium trioxide (CrO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Acetone
-
Isopropyl alcohol (for quenching)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
Preparation of Jones Reagent: In a flask immersed in an ice-water bath, dissolve chromium trioxide (2.67 g, 26.7 mmol) in concentrated sulfuric acid (2.3 mL), and then slowly add deionized water (7.5 mL) with stirring. The final volume should be approximately 10 mL.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve Propargyl alcohol-¹³C₃ (1.0 g, 16.9 mmol) in acetone (20 mL). Cool the solution to 0-5 °C using an ice-water bath.
-
Oxidation: Add the prepared Jones reagent dropwise from the dropping funnel to the stirred solution of Propargyl alcohol-¹³C₃, maintaining the reaction temperature between 0-10 °C. The color of the reaction mixture will change from orange/red to green/blue as the Cr(VI) is reduced to Cr(III).
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the reaction is complete, quench any excess oxidant by the dropwise addition of isopropyl alcohol until the orange color is no longer present.
-
Work-up:
-
Allow the mixture to warm to room temperature.
-
Remove the acetone under reduced pressure.
-
To the remaining aqueous slurry, add deionized water (20 mL) and extract the product with diethyl ether (3 x 30 mL).
-
Combine the organic extracts and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude Propargylic acid-¹³C₃.
-
Purification of Propargylic acid-¹³C₃:
The crude Propargylic acid-¹³C₃ can be purified by crystallization from a suitable solvent such as carbon tetrachloride or a mixture of hexane and ethyl acetate to yield a crystalline solid.[6]
Step 2: Fischer Esterification of Propargylic acid-¹³C₃ to Ethyl Propargylate-¹³C₃
This standard esterification procedure utilizes an excess of ethanol to drive the reaction towards the product.[7][8][9][10][11]
Materials:
-
Propargylic acid-¹³C₃ (from Step 1)
-
Absolute ethanol (200 proof)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Propargylic acid-¹³C₃ (1.0 g, 13.7 mmol) in absolute ethanol (20 mL).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.5 mL) dropwise to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Reaction Monitoring: Monitor the progress of the esterification by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in dichloromethane (30 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with deionized water (20 mL), saturated sodium bicarbonate solution (2 x 20 mL) until effervescence ceases, and finally with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Ethyl Propargylate-¹³C₃.
-
Purification of Ethyl Propargylate-¹³C₃
High purity Ethyl Propargylate-¹³C₃ for research use can be achieved by fractional distillation.
Procedure:
-
Set up a fractional distillation apparatus with a short Vigreux column.
-
Carefully transfer the crude Ethyl Propargylate-¹³C₃ to the distillation flask.
-
Heat the flask gently under atmospheric pressure.
-
Collect the fraction boiling at approximately 120 °C. The boiling point of the unlabeled ethyl propiolate is a good reference.
-
The purity of the collected fractions should be assessed by Gas Chromatography-Mass Spectrometry (GC-MS) and NMR spectroscopy.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of Ethyl Propargylate-¹³C₃.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Boiling Point (°C) |
| Propargylic acid-¹³C₃ | ¹³C₃H₂O₂ | 73.05 | Crystalline Solid | ~144 (decomposes) |
| Ethyl Propargylate-¹³C₃ | ¹³C₃H₂O₂C₂H₄ | 101.08 | Colorless Liquid | ~120 |
Table 2: Expected Spectroscopic Data for Ethyl Propargylate-¹³C₃
Note: The chemical shifts are based on the unlabeled compound and will be significantly different in the ¹³C NMR due to direct observation of the labeled carbons. The ¹H NMR will show extensive ¹³C-¹H coupling.
| Nucleus | Expected Chemical Shift (ppm) (Unlabeled Reference) | Multiplicity (Unlabeled Reference) |
| ¹H | ~4.2 (CH₂) | Quartet |
| ¹H | ~2.9 (C≡CH) | Singlet |
| ¹H | ~1.3 (CH₃) | Triplet |
| ¹³C | ~152 (C=O) | - |
| ¹³C | ~78 (C≡CH) | - |
| ¹³C | ~76 (C≡CH) | - |
| ¹³C | ~62 (OCH₂) | - |
| ¹³C | ~14 (CH₃) | - |
Safety Precautions
All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.
-
Chromium trioxide and Jones Reagent: Highly toxic, corrosive, and carcinogenic. Handle with extreme care.
-
Sulfuric Acid: Highly corrosive. Handle with care.
-
Ethyl Propargylate: Flammable liquid and lachrymator. Avoid inhalation and contact with skin and eyes.[12][13][14][15][16]
-
Organic Solvents: Flammable and may be harmful if inhaled or absorbed through the skin.
Refer to the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.
Logical Relationships in Purification
The choice of purification method is dictated by the physical properties of the compounds and the nature of the impurities.
References
- 1. Jones Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 2. adichemistry.com [adichemistry.com]
- 3. Jones Oxidation [organic-chemistry.org]
- 4. Jones Oxidation - Chemistry Steps [chemistrysteps.com]
- 5. Jones oxidation - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. cerritos.edu [cerritos.edu]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. johndwalsh.com [johndwalsh.com]
- 13. nj.gov [nj.gov]
- 14. Laboratory Chemicals | Alpha Chemika [alphachemika.co]
- 15. lobachemie.com [lobachemie.com]
- 16. fishersci.com [fishersci.com]
Ethyl Propargylate-13C3 CAS number and molecular weight.
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide details the properties, potential applications, and representative experimental protocols for Ethyl Propargylate-13C3, a stable isotope-labeled compound for advanced research in proteomics and medicinal chemistry.
Introduction
This compound is the stable isotope-labeled analogue of Ethyl Propargylate (also known as ethyl propiolate). It is structurally identical to the parent compound, except that the three carbon atoms of the propargyl group have been replaced with the heavy isotope, carbon-13. This isotopic labeling renders the molecule invaluable for a range of modern biochemical and analytical techniques, particularly those involving mass spectrometry.
The terminal alkyne group is a key functional moiety, serving as a versatile chemical handle for "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This allows for the covalent attachment of reporter tags (like biotin or fluorophores) to molecules of interest in complex biological systems. The 13C3 label provides a distinct mass shift (+3 Da), enabling the differentiation and quantification of labeled versus unlabeled species in mass spectrometry-based analyses. Its primary applications are in proteomics research and as a synthetic precursor for labeled bioactive molecules.
Physicochemical Properties and Data
The key quantitative data for this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 1173019-08-3 | [1] |
| Molecular Formula | C₂¹³C₃H₆O₂ | [1] |
| Molecular Weight | 101.08 g/mol | [1] |
| Synonyms | Ethyl propiolate-13C3, Ethyl acetylenecarboxylate-13C3 | |
| Appearance | Clear Colorless Oil | |
| Boiling Point | 120 °C | |
| Density | 0.997 g/mL at 25 °C | |
| Storage Temperature | 2-8°C |
Core Applications and Experimental Protocols
This compound is an ideal reagent for use as a broad-spectrum covalent probe in Activity-Based Protein Profiling (ABPP), a powerful strategy to map reactive residues in the proteome. The terminal alkyne acts as a "warhead" that can covalently modify nucleophilic amino acid residues (e.g., cysteine, lysine) in proteins. The 13C3-label facilitates mass spectrometry-based identification and quantification of these target sites.
Representative Experimental Protocol: ABPP Workflow
-
Cell Lysate Preparation:
-
Harvest cultured cells (e.g., HEK293T) and wash twice with cold PBS.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, protease inhibitor cocktail).
-
Lyse cells by sonication on ice.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
-
-
Probe Labeling:
-
Dilute the proteome to a final concentration of 1 mg/mL in lysis buffer.
-
Treat the proteome with this compound at a final concentration of 100 µM. A DMSO stock of the probe should be used.
-
Incubate for 1 hour at 37°C with gentle agitation.
-
-
Click Chemistry Reaction (CuAAC):
-
Prepare the click-reaction cocktail. For a 100 µL reaction, add the following in order:
-
1 µL of 10 mM Azide-PEG3-Biotin in DMSO.
-
1 µL of 50 mM Tris(2-carboxyethyl)phosphine (TCEP) in water.
-
3 µL of 10 mM Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) in DMSO.
-
1 µL of 50 mM Copper(II) Sulfate in water.
-
-
Add 6 µL of the click cocktail to the 100 µL labeled proteome.
-
Incubate for 1 hour at room temperature.
-
-
Protein Precipitation and Digestion:
-
Precipitate the protein by adding 4 volumes of cold acetone and incubating overnight at -20°C.
-
Pellet the protein by centrifugation and wash twice with cold methanol.
-
Resuspend the protein pellet in 8 M urea, reduce with DTT, and alkylate with iodoacetamide.
-
Dilute the urea to <1 M and digest overnight with sequencing-grade trypsin.
-
-
Enrichment and Mass Spectrometry:
-
Enrich the biotinylated (probe-labeled) peptides using streptavidin-coated magnetic beads.
-
Wash the beads extensively to remove non-specifically bound peptides.
-
Elute the bound peptides.
-
Analyze the peptides by LC-MS/MS. The 13C3-label will produce a characteristic mass shift in the peptide fragments containing the modified residue, aiding in confident identification of the labeling site.
-
Ethyl Propargylate is a known precursor for the synthesis of pyrazolo[1,5-a]pyridines, a class of heterocyclic compounds with demonstrated inhibitory activity against protein kinases, such as PI3Kδ. Using this compound allows for the creation of a labeled version of these inhibitors, which can be used as a tracer in pharmacokinetic studies or as an internal standard for quantitative bioassays.
Representative Synthesis Protocol: Synthesis of a Labeled Pyrazolo[1,5-a]pyridine Core
-
Reaction Setup:
-
To a solution of a suitable N-aminopyridinium salt (1.0 mmol) in anhydrous acetonitrile (10 mL) under an inert nitrogen atmosphere, add this compound (1.2 mmol).
-
Add a non-nucleophilic base, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 mmol), dropwise to the stirring solution at room temperature.
-
-
Cycloaddition Reaction:
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in dichloromethane (DCM) and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the 13C3-labeled pyrazolo[1,5-a]pyridine derivative. The structure can be confirmed by NMR and high-resolution mass spectrometry, which will show the characteristic +3 Da mass increase.
-
Mandatory Visualizations
Caption: Workflow for Activity-Based Protein Profiling (ABPP).
Caption: Simplified PI3K/AKT Signaling Pathway.
References
Principle of Stable Isotope Labeling with Ethyl Propargylate-¹³C₃: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core principles behind stable isotope labeling using Ethyl Propargylate-¹³C₃. It details the underlying bioorthogonal chemistry, experimental workflows, and applications in quantitative proteomics and drug development.
Core Principle: A Dual-Function Chemical Probe
Ethyl Propargylate-¹³C₃ is a powerful chemical probe designed for the dual purposes of metabolic labeling and quantitative analysis. Its utility stems from two key features: a terminal alkyne group and a stable isotope label.
-
Metabolic Labeling via the Propargyl Group: The propargyl group, a three-carbon chain with a terminal alkyne, can be metabolically incorporated into various biomolecules. While the exact pathways of incorporation for ethyl propargylate would need to be empirically determined in the biological system of interest, analogous small molecules are known to be processed by cellular enzymes and integrated into lipids, carbohydrates, or post-translationally modify proteins.
-
Bioorthogonal "Click" Chemistry Handle: The terminal alkyne is a bioorthogonal functional group. This means it is chemically inert within biological systems but can undergo a highly specific and efficient reaction with a partner molecule, most commonly an azide. This reaction, known as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," allows for the covalent attachment of reporter molecules, such as biotin for affinity purification or fluorescent dyes for imaging.[1][2][3][4][5]
-
Stable Isotope Labeling for Quantification: The three carbon atoms of the propargyl group are replaced with the heavy stable isotope, Carbon-13 (¹³C). This results in a mass shift of +3 Daltons for any biomolecule that incorporates the label compared to its unlabeled counterpart.[6][7][8][] This mass difference is readily detectable by mass spectrometry, enabling the relative or absolute quantification of the labeled biomolecules.[10][11][12]
Experimental Workflow
A typical experimental workflow using Ethyl Propargylate-¹³C₃ for quantitative proteomics involves several key stages, from metabolic labeling to mass spectrometry analysis and data interpretation.
Experimental Protocols
The following are generalized protocols for key experiments. These should be optimized for the specific cell type and experimental goals.
Metabolic Labeling of Cultured Cells
-
Cell Culture: Plate cells at a desired density and allow them to adhere overnight in standard culture medium.
-
Labeling Medium Preparation: Prepare fresh culture medium supplemented with Ethyl Propargylate-¹³C₃. The final concentration of the probe should be optimized and can range from 10 µM to 100 µM. A control culture with the unlabeled ("light") version of the probe or a vehicle control should be run in parallel.
-
Metabolic Labeling: Remove the standard medium from the cells, wash once with PBS, and add the labeling medium. Incubate for a period of time sufficient for metabolic incorporation (e.g., 6-24 hours). The optimal labeling time will vary depending on the biological process being studied.
-
Cell Harvest: After incubation, wash the cells twice with ice-cold PBS to remove any unincorporated probe. Harvest the cells by scraping or trypsinization, and pellet them by centrifugation. The cell pellet can be stored at -80°C until further processing.
Click Chemistry Reaction (CuAAC)
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., RIPA buffer with protease inhibitors). Lyse the cells by sonication or other appropriate methods on ice. Clarify the lysate by centrifugation to remove cellular debris.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Click Reaction Cocktail Preparation: Prepare a fresh click reaction cocktail. For a 1 mL final reaction volume, the components are typically added in the following order:
-
Protein lysate (e.g., 1 mg of total protein)
-
Biotin-Azide (e.g., 100 µM final concentration)
-
Tris(2-carboxyethyl)phosphine (TCEP) (e.g., 1 mM final concentration, freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (e.g., 100 µM final concentration)
-
Copper(II) Sulfate (CuSO₄) (e.g., 1 mM final concentration)
-
Note: Amine-based buffers like Tris should be avoided in the final reaction mixture as they can chelate copper.[13]
-
-
Reaction Incubation: Vortex the reaction mixture and incubate at room temperature for 1-2 hours with gentle rocking.
-
Protein Precipitation: Precipitate the protein to remove excess reaction reagents. A common method is methanol-chloroform precipitation.
Enrichment of Labeled Proteins
-
Resuspend Protein Pellet: Resuspend the precipitated protein pellet in a buffer containing a strong denaturant (e.g., 6 M urea or 1% SDS in PBS).
-
Streptavidin Bead Incubation: Add streptavidin-coated magnetic or agarose beads to the protein solution. Incubate for 1-2 hours at room temperature with gentle rotation to allow the biotinylated proteins to bind to the beads.
-
Washing: Pellet the beads and discard the supernatant. Wash the beads extensively with a series of stringent buffers to remove non-specifically bound proteins. This typically includes washes with high salt, urea, and detergents.
-
Elution or On-Bead Digestion: The bound proteins can be eluted from the beads (e.g., by boiling in SDS-PAGE sample buffer) or, more commonly for proteomics, subjected to on-bead digestion.
Data Presentation and Interpretation
The ¹³C₃ label on Ethyl Propargylate introduces a predictable mass shift in the mass spectra of labeled peptides. This allows for the quantification of changes in the abundance of labeled proteins between different experimental conditions.
Mass Shift Calculation
The theoretical mass shift introduced by the ¹³C₃-propargyl group can be calculated as follows:
| Isotope | Natural Abundance | Atomic Mass (Da) |
| ¹²C | ~98.9% | 12.000000 |
| ¹³C | ~1.1% | 13.003355 |
The mass difference between one ¹³C and one ¹²C atom is approximately 1.003355 Da. For a ¹³C₃ label, the total mass shift is:
3 * (13.003355 Da - 12.000000 Da) = 3.010065 Da
This mass shift will be observed for every peptide that contains the Ethyl Propargylate-¹³C₃ modification.
Quantitative Data Summary
The following table illustrates how quantitative data from a hypothetical experiment comparing a control and a treated sample might be presented. The ratios are derived from the relative intensities of the light (¹²C) and heavy (¹³C₃) isotopic peaks in the mass spectrometer.
| Protein ID | Gene Name | Peptide Sequence | Control (Light) Intensity | Treated (Heavy) Intensity | Ratio (Heavy/Light) |
| P04637 | TP53 | K.VGEALGR.L | 1.5 x 10⁶ | 1.6 x 10⁶ | 1.07 |
| Q9Y243 | HDAC1 | A.LLGDFFR.K | 2.1 x 10⁷ | 4.5 x 10⁷ | 2.14 |
| P62258 | H4C1 | T.AMDVVYALKR.Q | 8.9 x 10⁵ | 4.3 x 10⁵ | 0.48 |
| P31946 | YWHAZ | I.YLMK.Q | 5.4 x 10⁶ | 5.5 x 10⁶ | 1.02 |
*Indicates the modified amino acid residue.
Signaling Pathway and Logical Relationship Diagrams
The application of Ethyl Propargylate-¹³C₃ can be used to study dynamic cellular processes, such as signaling pathways. For instance, if a particular signaling pathway leads to the increased modification of a set of proteins, this can be quantified.
Applications in Drug Development
The use of Ethyl Propargylate-¹³C₃ and similar chemical probes has significant applications in drug development:
-
Target Deconvolution: Identifying the cellular targets of a drug candidate.
-
Biomarker Discovery: Discovering proteins whose modification status changes upon drug treatment.
-
Mechanism of Action Studies: Elucidating the molecular pathways affected by a drug.
-
Pharmacodynamic Studies: Measuring the engagement of a drug with its target in a cellular or in vivo context.
By providing a quantitative readout of changes in protein modification, this stable isotope labeling strategy offers a powerful tool for understanding the complex interactions between small molecules and the cellular proteome.
References
- 1. bioclone.net [bioclone.net]
- 2. Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click chemistry - Wikipedia [en.wikipedia.org]
- 6. Stable isotope labeling by amino acids in cell culture for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 10. Quantitative Proteomics by Metabolic Labeling of Model Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. itsibio.com [itsibio.com]
- 12. Quantitative Top-Down Proteomics in Complex Samples Using Protein-Level Tandem Mass Tag Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Cellular Metabolism: A Technical Guide to the Applications of 13C Labeled Compounds in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and applications of Carbon-13 (¹³C) labeled compounds in metabolic research. As a powerful tool for tracing the fate of molecules within complex biological systems, stable isotope tracing with ¹³C has become indispensable for elucidating metabolic pathways, quantifying fluxes, and understanding the metabolic reprogramming inherent in various diseases and in response to therapeutic interventions. This guide details the core methodologies, data interpretation, and practical applications, with a focus on metabolic flux analysis and its relevance to drug discovery and development.
Core Principles of ¹³C Isotopic Labeling
Isotopic labeling is a technique used to track the journey of an isotope through a reaction, metabolic pathway, or an entire cell.[1] The fundamental principle involves substituting one or more atoms in a molecule of interest with their stable, non-radioactive isotope.[1] For carbon, the heavy isotope ¹³C is utilized in place of the more abundant ¹²C.[1]
The process begins by supplying a biological system—be it cultured cells or a whole organism—with a substrate, such as glucose or glutamine, that has been enriched with ¹³C.[1] This labeled substrate is then taken up by the cells and integrated into various metabolic pathways.[1] As the ¹³C atoms traverse through glycolysis, the tricarboxylic acid (TCA) cycle, and other metabolic routes, they are incorporated into a wide array of downstream metabolites, including amino acids, lipids, and nucleotides.[1]
Advanced analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are then employed to detect and quantify the incorporation of ¹³C into these metabolites.[2][3] The resulting data provides a detailed snapshot of the metabolic state of the system, revealing the intricate flow of carbon through the metabolic network.
Applications in Metabolic Research and Drug Development
The insights gained from ¹³C tracing studies are invaluable across various stages of research and drug development:
-
Metabolic Tracing in Biological Systems: ¹³C labeled compounds are crucial for metabolic tracing studies, allowing researchers to track the fate of carbon atoms through metabolic pathways. This approach enables the quantitative analysis of metabolic fluxes and the identification of metabolic bottlenecks, which is vital for understanding diseases like cancer and diabetes.[4]
-
Drug Metabolism and Pharmacokinetics: By administering a ¹³C-labeled drug, researchers can track its breakdown and excretion, providing critical insights into how the body processes the compound. This aids in optimizing the pharmacokinetic properties of new drug candidates and reducing potential toxicity.[4][5]
-
Mechanism of Action Studies: Tracing the metabolic fate of a ¹³C-labeled nutrient in the presence of a drug can help identify the specific pathways and enzymes that are affected. This can confirm drug-target engagement and elucidate the downstream metabolic consequences of inhibiting a particular enzyme.[1]
-
Target Identification and Validation: By comparing the metabolic fluxes in healthy versus diseased states, researchers can identify metabolic enzymes or pathways that are critical for disease progression and represent novel drug targets.[6]
Quantitative Data Presentation
The quantitative output from ¹³C labeling experiments is rich with information. A primary dataset is the Mass Isotopologue Distribution (MID) , which details the fractional abundance of each isotopologue for a given metabolite. This data is then used to calculate metabolic fluxes.
Table 1: Example Mass Isotopologue Distribution (MID) for Citrate in Cancer Cells
This table illustrates hypothetical MID data for citrate extracted from cancer cells cultured with [U-¹³C₆]-glucose. The distribution reveals the extent of glucose-derived carbon incorporation into the citrate pool.
| Isotopologue | Mass Shift | Fractional Abundance (%) | Interpretation |
| M+0 | 0 | 5 | Unlabeled citrate |
| M+1 | +1 | 10 | Citrate with one ¹³C atom |
| M+2 | +2 | 35 | Citrate with two ¹³C atoms (primarily from the first turn of the TCA cycle with labeled Acetyl-CoA) |
| M+3 | +3 | 20 | Citrate with three ¹³C atoms |
| M+4 | +4 | 25 | Citrate with four ¹³C atoms (indicative of multiple turns of the TCA cycle) |
| M+5 | +5 | 5 | Citrate with five ¹³C atoms |
| M+6 | +6 | 0 | Fully labeled citrate (rare in short-term labeling) |
Table 2: Comparative Metabolic Fluxes in Cancer vs. Normal Cells
This table presents a simplified comparison of key metabolic fluxes, determined by ¹³C-MFA, between normal and cancerous cells, highlighting the metabolic reprogramming characteristic of cancer. Fluxes are shown relative to the glucose uptake rate.[6]
| Pathway | Flux in Normal Fibroblasts (relative to glucose uptake) | Flux in Glioblastoma Cells (relative to glucose uptake) |
| Glycolysis to Lactate | 0.1 | 0.8 |
| TCA Cycle (from Glucose) | 0.8 | 0.15 |
| TCA Cycle (from Glutamine) | 0.1 | 0.7 |
| Fatty Acid Synthesis | 0.05 | 0.4 |
Experimental Protocols
Detailed and rigorous experimental procedures are critical for obtaining high-quality and reproducible data in ¹³C labeling studies.
Isotopic Labeling Experiment in Cell Culture
This protocol outlines the steps for labeling adherent mammalian cells with a ¹³C-labeled substrate.
Materials:
-
Adherent mammalian cells (e.g., A549 lung carcinoma cells)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Isotope labeling medium (e.g., DMEM without glucose, supplemented with [U-¹³C₆]-glucose, 10% dialyzed FBS)
-
Phosphate-buffered saline (PBS)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in culture plates at a density that will result in approximately 80% confluency at the time of harvest.
-
Cell Attachment: Allow cells to attach and grow in complete growth medium for at least 6 hours in a humidified incubator.
-
Medium Exchange: On the day of the experiment, aspirate the growth medium completely.
-
Washing: Gently wash the cells twice with pre-warmed PBS to remove any residual unlabeled nutrients.
-
Isotope Labeling: Add the pre-warmed isotope labeling medium to the cells.
-
Incubation: Return the plates to the incubator and incubate for the desired time to allow for the incorporation of the ¹³C label and to reach isotopic steady state. The time required can range from minutes for glycolytic intermediates to several hours for TCA cycle intermediates.[7][8]
Metabolite Quenching and Extraction
This is a critical step to instantaneously halt all enzymatic activity and preserve the in vivo metabolic state.
Materials:
-
Quenching solution: 80:20 methanol:water, pre-chilled to -70°C.[4]
-
Cell scraper
-
Dry ice
-
Microcentrifuge tubes
-
Centrifuge (refrigerated)
Procedure:
-
Quenching: At the end of the labeling period, rapidly aspirate the labeling medium.
-
Immediately add the pre-chilled quenching solution to the culture plate to cover the cell monolayer.[4]
-
Place the culture dish on dry ice for 10 minutes to ensure complete and rapid quenching.[1]
-
Cell Lysis and Collection: Transfer the plate to wet ice and use a cell scraper to detach the frozen cell lysate.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Extraction: Vortex the tube for 10 minutes, alternating between 30 seconds of vortexing and 1 minute on ice.[1]
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites into a new pre-chilled tube.
-
Storage: Store the metabolite extracts at -80°C until analysis.
Sample Preparation for GC-MS Analysis
Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for analyzing ¹³C labeling in metabolites. This often requires derivatization to make the metabolites volatile.
Materials:
-
Dried metabolite extract
-
Derivatization reagents (e.g., Methoxyamine hydrochloride in pyridine, N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA))
-
Heating block or oven
-
GC-MS vials with inserts
Procedure:
-
Drying: Dry the metabolite extract completely under a stream of nitrogen gas or using a vacuum concentrator.
-
Derivatization (Two-step):
-
Oximation: Add methoxyamine hydrochloride in pyridine to the dried extract, vortex, and incubate at a specific temperature (e.g., 30°C) for a set time (e.g., 90 minutes) to protect carbonyl groups.
-
Silylation: Add MTBSTFA, vortex, and incubate at a higher temperature (e.g., 70°C) for a set time (e.g., 60 minutes) to derivatize hydroxyl and amine groups.
-
-
Transfer: After cooling to room temperature, transfer the derivatized sample to a GC-MS vial with an insert for analysis.
Sample Preparation for LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another powerful technique that often does not require derivatization.
Materials:
-
Dried metabolite extract
-
Mobile phase solvents (e.g., water with 0.1% formic acid, acetonitrile with 0.1% formic acid)
-
LC-MS vials
Procedure:
-
Reconstitution: Reconstitute the dried metabolite extract in a suitable volume of the initial mobile phase solvent.
-
Centrifugation: Centrifuge the reconstituted sample at high speed to pellet any insoluble material.
-
Transfer: Carefully transfer the supernatant to an LC-MS vial for analysis.
Sample Preparation for NMR Spectroscopy
NMR spectroscopy provides detailed information on the positional labeling of carbons within a metabolite.
Materials:
-
Dried metabolite extract
-
Deuterated solvent (e.g., D₂O) with an internal standard (e.g., DSS)
-
NMR tubes (5 mm)
Procedure:
-
Reconstitution: Reconstitute the dried metabolite extract in the deuterated solvent containing the internal standard.
-
pH Adjustment: Adjust the pH of the sample if necessary, as chemical shifts can be pH-dependent.
-
Transfer: Transfer the sample to a 5 mm NMR tube.
-
Analysis: Acquire ¹H and ¹³C NMR spectra.
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for a ¹³C metabolic flux analysis experiment.
Central Carbon Metabolism
Caption: Key pathways of central carbon metabolism.
This guide provides a foundational understanding of the application of ¹³C labeled compounds in metabolic research. The methodologies and data interpretation frameworks presented here are essential for researchers aiming to leverage this powerful technology to gain deeper insights into cellular physiology and to accelerate the development of novel therapeutics.
References
- 1. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [en.bio-protocol.org]
- 2. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 3. How to make an NMR sample [chem.ch.huji.ac.il]
- 4. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]
- 5. Reduced quenching and extraction time for mammalian cells using filtration and syringe extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Ethyl Propargylate-¹³C₃ in Advancing Click Chemistry for Quantitative Proteomics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical biology and drug discovery, the convergence of click chemistry and stable isotope labeling has emerged as a powerful strategy for the quantitative analysis of complex biological systems. At the forefront of this intersection lies Ethyl Propargylate-¹³C₃, an isotopically labeled alkyne probe that serves as a critical tool for researchers seeking to precisely dissect cellular processes. This technical guide provides a comprehensive overview of the role of Ethyl Propargylate-¹³C₃ in click chemistry, with a particular focus on its application in quantitative proteomics.
Introduction to Click Chemistry and Bioorthogonal Labeling
Click chemistry, a concept introduced by K. Barry Sharpless, refers to a class of reactions that are rapid, high-yielding, and highly specific, occurring in a modular fashion under mild, biocompatible conditions. The most prominent example of a click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between an azide- and an alkyne-functionalized molecule.[1][2][3] This bioorthogonal reaction, meaning it proceeds within a living system without interfering with native biochemical processes, has revolutionized the way scientists can label and visualize biomolecules.
Ethyl Propargylate-¹³C₃: A Stable Isotope-Labeled Alkyne Probe
Ethyl Propargylate-¹³C₃ is a specialized chemical reagent designed for use in click chemistry-based applications. Its structure consists of a terminal alkyne group, which is the reactive handle for the CuAAC reaction, and an ethyl ester group. Crucially, the three carbon atoms of the propargyl group are replaced with the stable, heavier isotope of carbon, ¹³C. This isotopic labeling is the key feature that enables its use in quantitative studies.
Table 1: Properties of Ethyl Propargylate-¹³C₃
| Property | Value |
| Chemical Formula | C₂¹³C₃H₆O₂ |
| Molecular Weight | 101.08 g/mol |
| CAS Number | 1173019-08-3 |
| Appearance | Liquid |
| Isotopic Purity | Typically >99 atom % ¹³C |
Data sourced from commercial supplier information.
The primary advantage of using Ethyl Propargylate-¹³C₃ lies in its application for quantitative mass spectrometry . When a biomolecule labeled with this probe is analyzed by mass spectrometry, its corresponding peptide fragments will exhibit a characteristic mass shift of +3 Daltons compared to its unlabeled counterpart. This mass difference allows for the precise and simultaneous quantification of the relative abundance of a target biomolecule under different experimental conditions.
Application in Quantitative Proteomics
Quantitative proteomics aims to determine the relative or absolute amount of proteins in a sample. Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a widely used method for this purpose. However, click chemistry with probes like Ethyl Propargylate-¹³C₃ offers a powerful alternative for activity-based protein profiling (ABPP) and the study of post-translational modifications (PTMs).
The general workflow for a quantitative proteomics experiment using Ethyl Propargylate-¹³C₃ is as follows:
Figure 1: General workflow for quantitative proteomics using Ethyl Propargylate-¹³C₃.
In this workflow, two distinct cell or lysate populations (e.g., control vs. treated) are incubated with an azide-modified probe that targets a specific class of proteins or a post-translational modification. After labeling, one sample is subjected to a click reaction with unlabeled ("light") ethyl propargylate, while the other is reacted with Ethyl Propargylate-¹³C₃ ("heavy"). The samples are then combined, digested into peptides, and analyzed by LC-MS/MS. The relative peak intensities of the light and heavy isotopically labeled peptides provide a precise measure of the change in the target protein's activity or modification state between the two conditions.
Experimental Protocols
The following are generalized protocols for performing a CuAAC reaction with Ethyl Propargylate-¹³C₃ for labeling proteins in a cell lysate. Optimization is often necessary for specific applications.
Materials
-
Cell lysate containing azide-modified proteins
-
Ethyl Propargylate-¹³C₃
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-chelating ligand
-
Sodium ascorbate (freshly prepared)
-
Phosphate-buffered saline (PBS)
-
DMSO (for dissolving reagents)
Reagent Preparation
Table 2: Stock Solution Preparation
| Reagent | Concentration | Solvent |
| Ethyl Propargylate-¹³C₃ | 10 mM | DMSO |
| Copper(II) sulfate | 50 mM | Water |
| THPTA or TBTA | 50 mM | Water or DMSO |
| Sodium Ascorbate | 500 mM | Water (prepare fresh) |
Labeling Protocol
-
To 50 µL of cell lysate (1-2 mg/mL protein concentration), add 5 µL of a 10 mM solution of Ethyl Propargylate-¹³C₃.
-
Prepare the copper catalyst solution by mixing CuSO₄ and the ligand (THPTA or TBTA) in a 1:2 molar ratio.
-
Add the copper catalyst solution to the lysate to a final copper concentration of 1 mM.
-
Initiate the click reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.
-
Incubate the reaction mixture for 1 hour at room temperature with gentle agitation.
-
The labeled proteins are now ready for downstream processing, such as enrichment and mass spectrometry analysis.
Data Presentation and Interpretation
Following LC-MS/MS analysis, the data is processed to identify and quantify the ¹³C-labeled peptides. The ratio of the peak intensities of the heavy (¹³C-labeled) to light (unlabeled) peptide pairs reflects the relative abundance of the target protein modification between the two experimental conditions.
Table 3: Example Quantitative Proteomics Data
| Protein ID | Peptide Sequence | Light Intensity (Control) | Heavy Intensity (Treated) | Fold Change (Heavy/Light) |
| P12345 | ACDE(azide-K)FGHI | 1.2 x 10⁶ | 3.6 x 10⁶ | 3.0 |
| Q67890 | LMN(azide-K)OPQR | 5.4 x 10⁵ | 2.7 x 10⁵ | 0.5 |
| R11121 | STUV(azide-K)WXYZ | 8.9 x 10⁴ | 9.1 x 10⁴ | 1.0 |
This data would indicate that the modification on protein P12345 increased three-fold upon treatment, the modification on protein Q67890 decreased by half, and the modification on protein R11121 remained unchanged.
Logical Relationships in a Click Chemistry Experiment
The successful execution of a click chemistry experiment for quantitative proteomics relies on a series of logical dependencies and considerations.
References
An In-depth Technical Guide to Thiol Derivatization for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of thiol derivatization for mass spectrometry (MS), a critical technique for the study of cysteine-containing proteins and peptides. Cysteine residues, with their reactive thiol groups, play pivotal roles in protein structure, enzyme catalysis, and redox signaling. Their susceptibility to various post-translational modifications (PTMs) makes them key targets in biomedical research and drug development. However, the inherent lability of many of these modifications necessitates derivatization to ensure stable and accurate analysis by mass spectrometry.
This guide details the core principles of thiol derivatization, compares common derivatizing agents, provides detailed experimental protocols, and illustrates key workflows and chemical reactions through diagrams.
The Importance of Thiol Derivatization in Mass Spectrometry
Cysteine thiols are highly reactive and can exist in various oxidation states, forming disulfide bonds, or undergoing modifications such as S-nitrosylation, S-glutathionylation, and sulfenylation.[1][2] These modifications are often transient and can be easily altered during sample preparation and analysis.[3][4] Derivatization, typically through alkylation, serves two primary purposes:
-
Stabilization: It converts the reactive thiol group into a stable thioether bond, preventing artefactual oxidation or disulfide bond formation.[5][6]
-
Detection and Quantification: The derivatizing agent adds a specific mass to the cysteine residue, allowing for its confident identification in the mass spectrum. Furthermore, isotopically labeled derivatizing agents are widely used for quantitative proteomics studies.[4]
Common Thiol Derivatization Reagents: A Comparative Overview
The choice of derivatizing agent is crucial and depends on the specific application, desired reactivity, and analytical workflow. The most commonly used classes of reagents are haloacetamides and maleimides.
Haloacetamides (e.g., Iodoacetamide - IAM)
Iodoacetamide is a widely used alkylating agent that reacts with the thiolate anion of cysteine via an SN2 nucleophilic substitution reaction, forming a stable carbamidomethyl-cysteine adduct.[7][8]
Key Characteristics:
-
Reaction pH: The reaction is most efficient at a slightly alkaline pH (around 8.0) where the thiol group is deprotonated.[5]
-
Specificity: While highly reactive towards cysteines, IAM can exhibit side reactions with other nucleophilic residues such as methionine, histidine, lysine, and the N-terminus of peptides, especially at higher concentrations and pH.[3][9]
-
Applications: It is a standard reagent in bottom-up proteomics for reducing and alkylating proteins prior to enzymatic digestion.
Maleimides (e.g., N-ethylmaleimide - NEM)
N-ethylmaleimide reacts with cysteine thiols via a Michael addition reaction across the double bond of the maleimide ring.[5][7]
Key Characteristics:
-
Reaction pH: NEM is reactive over a broader pH range than IAM and can be used at neutral or even slightly acidic pH.[5]
-
Reactivity: It generally exhibits faster reaction kinetics with thiols compared to IAM.[10]
-
Specificity: NEM is also known to react with other nucleophilic side chains, particularly at alkaline pH.[7]
-
Applications: NEM and its derivatives are frequently used in quantitative proteomics, including redox proteomics studies to differentiate between reduced and oxidized cysteines.[11]
Other Derivatizing Agents
Besides IAM and NEM, other reagents are employed for specific applications:
-
Acrylamide: An alternative to IAM, it also alkylates cysteine residues.[3]
-
4-vinylpyridine (4-VP): Used for the pyridylethylation of cysteines.[9]
-
Isotope-Coded Affinity Tags (ICAT): These reagents contain a thiol-reactive group (typically based on iodoacetamide), a biotin affinity tag, and an isotopically light or heavy linker for quantitative analysis.[12][13][14]
-
Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT): These are amine-reactive tags used for multiplexed quantitative proteomics. While they do not directly target thiols, they are used in workflows where cysteine-containing peptides are enriched and quantified.[15][16]
Quantitative Data Summary
The following tables summarize key quantitative data for commonly used thiol derivatization reagents.
| Reagent | Abbreviation | Reaction Type | Monoisotopic Mass Shift (Da) | Optimal pH |
| Iodoacetamide | IAM | SN2 Alkylation | +57.02146 | ~8.0 |
| N-ethylmaleimide | NEM | Michael Addition | +125.04768 | 6.5 - 7.5 |
| Acrylamide | AA | Michael Addition | +71.03711 | ~8.0 |
| 4-vinylpyridine | 4-VP | Michael Addition | +105.05785 | ~7.0 |
| Chloroacetamide | CAA | SN2 Alkylation | +57.02146 | ~8.0 |
| Iodoacetic acid | IAA | SN2 Alkylation | +58.00548 | ~8.0 |
Table 1: Properties of Common Thiol Derivatization Reagents.
| Reagent | Advantages | Disadvantages |
| Iodoacetamide (IAM) | - High reactivity with thiols- Well-established protocols- Cost-effective | - Potential for side reactions with other amino acids (Met, His, Lys, N-terminus)[3][9]- Less reactive at neutral or acidic pH |
| N-ethylmaleimide (NEM) | - Rapid reaction kinetics[10]- Reactive over a broader pH range[5]- Used in various quantitative proteomics applications | - Potential for side reactions, especially at alkaline pH[7]- Can introduce a larger mass modification |
| Acrylamide (AA) | - Good alternative to IAM- Can provide high labeling efficiency | - Potential for side reactions |
| Isotope-Coded Affinity Tag (ICAT) | - Enables relative quantification of cysteine-containing peptides- Affinity tag allows for enrichment | - Larger reagent size can affect peptide fragmentation- More complex workflow |
| iTRAQ/TMT | - High-level multiplexing for quantitative proteomics- Well-established workflows | - Indirectly quantifies cysteine peptides after enrichment- Higher cost |
Table 2: Comparison of Thiol Derivatization Reagents.
Experimental Protocols
This section provides detailed methodologies for common thiol derivatization experiments.
In-Solution Protein Reduction and Alkylation with Iodoacetamide
This protocol is a standard procedure for preparing protein samples for bottom-up proteomics analysis.[1][2]
Materials:
-
Urea
-
Tris-HCl buffer (pH 8.0)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Ammonium Bicarbonate (AmBic)
-
HPLC-grade water
-
Thermomixer or heating block
Procedure:
-
Protein Solubilization and Denaturation:
-
Resuspend the protein sample (e.g., cell lysate pellet) in a denaturing buffer such as 8 M urea in 100 mM Tris-HCl, pH 8.0.
-
-
Reduction:
-
Add DTT to a final concentration of 5-10 mM.
-
Incubate at 56-60°C for 30-60 minutes to reduce all disulfide bonds.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add a freshly prepared solution of iodoacetamide to a final concentration of 15-20 mM (in excess of the DTT concentration).
-
Incubate for 30-45 minutes at room temperature in the dark, as iodoacetamide is light-sensitive.
-
-
Quenching (Optional but Recommended):
-
Add DTT to a final concentration of 5 mM to quench any unreacted iodoacetamide.
-
-
Sample Preparation for Digestion:
-
Dilute the sample with a buffer compatible with the chosen protease (e.g., 50 mM Ammonium Bicarbonate for trypsin) to reduce the urea concentration to below 2 M.
-
-
Enzymatic Digestion:
-
Add the protease (e.g., trypsin) at an appropriate enzyme-to-protein ratio (e.g., 1:50 w/w).
-
Incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the reaction to stop the digestion (e.g., with formic acid to a final concentration of 0.1-1%).
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column or tip prior to LC-MS/MS analysis.
-
Differential Alkylation for Redox Proteomics using NEM and IAM
This method allows for the relative quantification of reduced and oxidized cysteine residues.
Materials:
-
N-ethylmaleimide (NEM)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Denaturing buffer (e.g., 8 M urea)
-
Tris-HCl buffer (pH 7.0 and 8.0)
Procedure:
-
Blocking of Reduced Cysteines:
-
Lyse cells or tissues in a denaturing buffer containing NEM (e.g., 50 mM) at a neutral pH (e.g., 7.0) to block all free, reduced thiols.
-
Incubate for a sufficient time to ensure complete alkylation.
-
-
Removal of Excess NEM:
-
Precipitate the proteins (e.g., with acetone or TCA) to remove excess NEM.
-
Wash the protein pellet to remove any residual reagent.
-
-
Reduction of Oxidized Cysteines:
-
Resuspend the protein pellet in a denaturing buffer.
-
Add DTT to a final concentration of 10 mM and incubate to reduce the previously oxidized cysteine residues.
-
-
Labeling of Newly Reduced Cysteines:
-
Add IAM at a final concentration of 20 mM at a pH of ~8.0 to alkylate the newly exposed thiol groups.
-
Incubate in the dark at room temperature.
-
-
Sample Preparation for Mass Spectrometry:
-
Proceed with enzymatic digestion and sample cleanup as described in the previous protocol. The mass difference between NEM and IAM adducts allows for the identification and relative quantification of the initially reduced and oxidized cysteine populations.
-
Visualizations
The following diagrams illustrate key concepts and workflows in thiol derivatization for mass spectrometry.
Caption: General workflow for bottom-up proteomics with thiol derivatization.
Caption: Reaction mechanisms of IAM and NEM with cysteine thiols.
Caption: Workflow for quantitative thiol proteomics using isotopic labeling.
Conclusion
Thiol derivatization is an indispensable tool in mass spectrometry-based proteomics for the stable and accurate analysis of cysteine-containing proteins and their modifications. The choice of derivatization reagent and protocol should be carefully considered based on the specific research question and experimental design. This guide provides a foundational understanding of the principles, a comparison of common reagents, and detailed protocols to aid researchers in the successful application of these powerful techniques. As the field of proteomics continues to evolve, advancements in derivatization strategies will further enhance our ability to unravel the complex roles of cysteine modifications in health and disease.
References
- 1. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 2. benchchem.com [benchchem.com]
- 3. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 7. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ICAT Technique in Proteomics | PPTX [slideshare.net]
- 12. Isotope-coded affinity tag (ICAT) approach to redox proteomics: identification and quantitation of oxidant-sensitive cysteine thiols in complex protein mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isobaric tag for relative and absolute quantitation - Wikipedia [en.wikipedia.org]
- 16. TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Use of Ethyl Propargylate-13C3 as an Internal Standard in Quantitative Analysis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
In quantitative analytical chemistry, particularly in fields like drug development and bioanalysis, the accuracy and precision of measurements are paramount.[1] The use of an internal standard (IS) is a fundamental technique to ensure reliable and reproducible results, especially in complex matrices analyzed by mass spectrometry (MS).[2][3] An internal standard is a compound of known concentration added to all samples, calibrators, and quality controls to correct for variability throughout the analytical process, from sample preparation to instrumental analysis.[2][4] Stable isotope-labeled (SIL) internal standards are considered the gold standard for quantitative MS assays because their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during extraction, chromatography, and ionization.[1][5]
This document provides a detailed protocol for the use of Ethyl Propargylate-13C3, a stable isotope-labeled version of ethyl propargylate, as an internal standard for the quantitative analysis of a target analyte. This compound is an ideal internal standard for analytes with similar chemical structures, ensuring co-elution in chromatographic systems and similar ionization efficiency in mass spectrometry, thereby providing the most accurate correction for experimental variations.[6][7]
Principle of the Method
The fundamental principle of using an internal standard is to determine the concentration of an analyte by comparing its instrumental response to that of a known and constant amount of the internal standard. By calculating the ratio of the analyte's peak area to the internal standard's peak area, variations introduced during sample preparation (e.g., extraction inconsistencies, volume errors) and instrumental analysis (e.g., injection volume differences, instrument drift, matrix effects) can be effectively normalized.[2][3][8] The analyte-to-IS response ratio is then plotted against the analyte concentration for a series of calibration standards to generate a calibration curve, which is used to determine the concentration of the analyte in unknown samples.
Materials and Reagents
-
Analyte of Interest
-
This compound (Internal Standard, IS)
-
Control Matrix (e.g., human plasma, urine, tissue homogenate)
-
High-purity solvents (e.g., Methanol, Acetonitrile, Water; HPLC or LC-MS grade)
-
Formic Acid or Ammonium Hydroxide (for mobile phase modification)
-
Reagents for sample preparation (e.g., protein precipitation solvent like acetonitrile with 0.1% formic acid)
Experimental Protocol: Quantification of a Small Molecule in Human Plasma using LC-MS/MS
This protocol outlines a typical workflow for the quantification of a small molecule drug in human plasma.
1. Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte in a suitable solvent (e.g., methanol) to prepare a 1 mg/mL stock solution.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in the same solvent as the analyte.
-
Analyte Working Solutions (for Calibration Curve): Serially dilute the analyte stock solution with the appropriate solvent to prepare a series of working solutions at concentrations that will be used to spike into the control matrix for the calibration curve.
-
Internal Standard Working Solution: Dilute the IS stock solution to a fixed concentration (e.g., 100 ng/mL) in a solvent compatible with the sample preparation method (e.g., 50:50 acetonitrile:water). The optimal concentration of the IS should be determined during method development to provide an appropriate response in the mass spectrometer.
2. Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike the control human plasma with the analyte working solutions to create a series of calibration standards at different concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples in control human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 3, 75, and 750 ng/mL).
3. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of each calibration standard, QC sample, and unknown plasma sample into separate microcentrifuge tubes.
-
Add a fixed volume (e.g., 20 µL) of the Internal Standard Working Solution to every tube, except for the blank matrix samples (which receive the solvent used for the IS working solution).
-
Vortex each tube briefly.
-
Add a protein precipitation solvent (e.g., 300 µL of acetonitrile with 0.1% formic acid) to each tube.
-
Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new set of tubes or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at an appropriate temperature.
-
Reconstitute the dried extract in a suitable mobile phase-compatible solvent (e.g., 100 µL of 50:50 acetonitrile:water).
-
Vortex to ensure the residue is fully dissolved.
-
The samples are now ready for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions: Develop a chromatographic method that provides good separation of the analyte and the internal standard from matrix components. Since this compound is a SIL-IS, it should co-elute with the unlabeled analyte.
-
Column: A suitable C18 column is often used for small molecule analysis.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is common.
-
Flow Rate: Typically 0.3-0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS) Conditions: Optimize the MS/MS parameters for both the analyte and this compound.
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on the analyte's properties.
-
Multiple Reaction Monitoring (MRM): Determine the precursor and product ion transitions for both the analyte and the internal standard. The precursor ion for this compound will have a mass-to-charge ratio (m/z) that is 3 Da higher than the unlabeled analyte.
-
5. Data Analysis
-
Integrate the peak areas for the analyte and the internal standard in each chromatogram.
-
Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area) for each calibration standard, QC sample, and unknown sample.
-
Generate a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.
-
Perform a linear regression analysis (typically with a 1/x or 1/x² weighting) to determine the best-fit line for the calibration curve. The curve should have a correlation coefficient (r²) of >0.99.
-
Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.[1]
Data Presentation
Quantitative data should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Calibration Curve Data
| Standard Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,520 | 50,100 | 0.030 |
| 5 | 7,650 | 50,500 | 0.151 |
| 10 | 15,300 | 50,200 | 0.305 |
| 50 | 75,800 | 49,900 | 1.519 |
| 100 | 152,000 | 50,300 | 3.022 |
| 500 | 760,000 | 50,100 | 15.170 |
| 1000 | 1,510,000 | 49,800 | 30.321 |
Table 2: Quality Control Sample Analysis
| QC Level | Nominal Conc. (ng/mL) | Calculated Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low QC | 3 | 2.95 | 98.3 | 4.5 |
| Mid QC | 75 | 76.2 | 101.6 | 3.1 |
| High QC | 750 | 742.5 | 99.0 | 2.8 |
Workflow Visualization
The following diagram illustrates the experimental workflow for the quantitative analysis of a target analyte using this compound as an internal standard.
Caption: Workflow for quantitative analysis using an internal standard.
Troubleshooting Internal Standard Variability
Variability in the internal standard response can indicate issues with the analytical method. A systematic approach to troubleshooting is crucial.
Possible Causes of IS Variability:
-
Inconsistent sample preparation.
-
Degradation of the IS in the matrix or during processing.
-
Ion suppression or enhancement that differs significantly between samples.
-
Instrumental issues (e.g., inconsistent injection volume, detector sensitivity drift).
Troubleshooting Steps:
-
Review Sample Preparation: Ensure consistent pipetting and processing for all samples.
-
Check IS Stability: Evaluate the stability of the IS in the matrix and under the storage and processing conditions.
-
Investigate Matrix Effects: Analyze post-extraction spiked samples to assess the degree of ion suppression or enhancement.
-
Evaluate Instrument Performance: Inject a series of IS working solutions to check for instrument consistency.
By following this detailed protocol, researchers can confidently employ this compound as an internal standard to achieve accurate and precise quantification of target analytes in complex matrices.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 4. nebiolab.com [nebiolab.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Application Notes and Protocols for Derivatization of Cysteine Residues with Ethyl Propargylate-13C3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of cysteine residues in proteins is critical for understanding cellular signaling, enzymatic activity, and drug-target interactions. Cysteine's unique reactivity allows for its post-translational modification, which can significantly alter protein function. This document provides a detailed guide for the derivatization of cysteine residues using Ethyl Propargylate-13C3, a powerful tool for quantitative chemoproteomics. This isotopic labeling strategy enables the precise quantification of cysteine reactivity and occupancy in complex biological samples through mass spectrometry. The alkyne handle introduced by ethyl propargylate allows for subsequent "click" chemistry, facilitating the enrichment and identification of modified peptides. The incorporation of three 13C atoms provides a distinct mass shift for confident identification and quantification in mass spectrometry-based proteomic workflows.
Principle of the Method
The workflow involves the selective alkylation of reduced cysteine residues in proteins with this compound. This is followed by copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click" chemistry, to attach a reporter tag, such as biotin-azide, for enrichment. The labeled peptides are then analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the modified cysteine residues. The mass difference between the light (unlabeled) and heavy (13C3-labeled) forms of the derivatized peptides allows for relative quantification of cysteine reactivity between different experimental conditions.
Experimental Workflow for Cysteine Derivatization and Analysis
Caption: Overall experimental workflow.
Experimental Protocols
Materials and Reagents
-
This compound (synthesis described below or custom synthesis)
-
Lysis Buffer (e.g., 8 M urea, 50 mM Tris-HCl pH 8.0, protease and phosphatase inhibitors)
-
Reducing Agent (e.g., 10 mM Dithiothreitol (DTT) or 5 mM Tris(2-carboxyethyl)phosphine (TCEP))
-
Alkylation Buffer (e.g., 50 mM Tris-HCl pH 7.4)
-
Biotin-Azide
-
Copper(II) Sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Streptavidin-agarose beads
-
Trypsin (sequencing grade)
-
Solvents: Acetonitrile (ACN), Formic Acid (FA), Water (LC-MS grade)
Synthesis of this compound
A plausible synthetic route for this compound starts from commercially available 13C-labeled precursors. For instance, [1,2,3-13C3]propiolic acid can be esterified with ethanol in the presence of an acid catalyst to yield the desired product.
Reaction Scheme for this compound Synthesis
Caption: Synthesis of this compound.
Protocol 1: Derivatization of Cysteine Residues in Cell Lysate
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in Lysis Buffer on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
-
Reduction:
-
To 1 mg of protein lysate, add DTT to a final concentration of 10 mM.
-
Incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Alternatively, use TCEP at a final concentration of 5 mM and incubate at room temperature for 30 minutes.
-
-
Alkylation with this compound:
-
Dilute the reduced lysate to a final urea concentration of less than 2 M with Alkylation Buffer.
-
Add this compound to a final concentration of 1 mM.
-
Incubate at room temperature for 1 hour in the dark.
-
-
Click Chemistry (CuAAC):
-
Prepare a fresh click chemistry reaction mix. For a 1 mg protein sample, mix:
-
Biotin-Azide (100 µM final concentration)
-
CuSO4 (1 mM final concentration)
-
THPTA (5 mM final concentration)
-
Sodium Ascorbate (5 mM final concentration, freshly prepared)
-
-
Add the click mix to the alkylated lysate and incubate for 1 hour at room temperature in the dark.
-
-
Protein Precipitation and Digestion:
-
Precipitate the protein by adding 4 volumes of ice-cold acetone and incubate at -20°C overnight.
-
Pellet the protein by centrifugation and wash the pellet with cold methanol.
-
Resuspend the protein pellet in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Enrichment of Biotinylated Peptides:
-
Equilibrate streptavidin-agarose beads with the digestion buffer.
-
Add the digested peptide solution to the beads and incubate for 2 hours at room temperature with gentle rotation.
-
Wash the beads extensively with the digestion buffer, followed by high-salt buffer, and finally with water to remove non-specifically bound peptides.
-
Elute the biotinylated peptides from the beads using a solution containing 80% acetonitrile and 0.1% formic acid.
-
-
LC-MS/MS Analysis:
-
Dry the eluted peptides and resuspend in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
Analyze the samples on a high-resolution mass spectrometer.
-
Data Presentation
Quantitative data from a hypothetical experiment comparing a control and a treated sample is presented below. The data represents the relative abundance of a specific cysteine-containing peptide from the protein Epidermal Growth Factor Receptor (EGFR), a key player in cell signaling.
| Peptide Sequence | Protein | Cysteine Position | Log2 Fold Change (Treated/Control) | p-value |
| K.DLATVVDLWK.F | EGFR | Cys797 | -1.58 | 0.002 |
| R.LLGICLTSTVQLITQLMPFGCLLDYVREHK.D | EGFR | Cys853 | 0.12 | 0.85 |
| K.EITGFLLIQAWPENRTDLHAFENLEIIRGR.T | EGFR | Cys925 | -0.95 | 0.04 |
Table 1: Example of quantitative data for this compound labeled peptides from EGFR. A negative Log2 fold change indicates decreased reactivity/occupancy of the cysteine in the treated sample.
Application Example: Investigating Drug-Target Engagement in the EGFR Signaling Pathway
This compound can be utilized to study the engagement of covalent inhibitors that target cysteine residues in protein kinases, such as EGFR. In this example, a cell line expressing EGFR is treated with a covalent inhibitor known to target Cys797. A control (DMSO-treated) and an inhibitor-treated sample are processed as described in the protocol. The relative quantification of labeling at Cys797 will be significantly lower in the inhibitor-treated sample, confirming target engagement.
EGFR Signaling and Covalent Inhibition
Caption: EGFR signaling and covalent inhibition.
Mass Spectrometry Data Analysis
The analysis of mass spectrometry data involves identifying the peptides and quantifying the relative abundance of the light and heavy labeled forms. The mass difference introduced by the this compound label is +3.009 Da compared to its unlabeled counterpart. This mass shift is used by proteomic software to identify and quantify the peptide pairs. The fragmentation pattern of the modified peptide in MS/MS spectra will show characteristic b- and y-ions, with the mass of the modified cysteine residue increased accordingly.
Mass Spectrometry Data Analysis Workflow
Caption: MS data analysis workflow.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low peptide identification | Incomplete cell lysis or protein digestion. | Optimize lysis and digestion conditions (e.g., increase sonication, use a different protease). |
| Inefficient enrichment. | Ensure beads are properly equilibrated and use a sufficient amount. Optimize washing steps. | |
| Poor quantification accuracy | Incomplete labeling. | Ensure complete reduction of disulfide bonds. Optimize alkylation time and reagent concentration. |
| Isotope effects during chromatography. | The use of 13C minimizes chromatographic shifts compared to deuterium labels. | |
| High background of non-specific binding | Insufficient washing of enrichment beads. | Increase the number and stringency of wash steps. |
| Hydrophobic interactions with the beads. | Add a low concentration of a non-ionic detergent to the wash buffers. |
Conclusion
The derivatization of cysteine residues with this compound is a robust method for the quantitative analysis of cysteine reactivity and drug-target engagement in complex biological systems. The detailed protocols and application examples provided herein serve as a comprehensive guide for researchers in academia and industry. The combination of selective chemical labeling, isotopic differentiation, and sensitive mass spectrometry offers a powerful platform to advance our understanding of the critical roles of cysteine residues in health and disease.
Revolutionizing Quantitative Proteomics: A Detailed LC-MS/MS Method for Peptides Labeled with Ethyl Propargylate-13C3
Abstract
This application note provides a comprehensive protocol for the development of a robust Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of peptides labeled with Ethyl Propargylate-13C3. This stable isotope labeling strategy, combined with the versatility of the terminal alkyne for bioorthogonal "click" chemistry, offers a powerful tool for researchers in drug development and proteomics. We present a detailed methodology, from peptide labeling to data acquisition and analysis, including sample preparation, LC-MS/MS parameters, and data interpretation. The inclusion of structured data tables and visual workflows aims to facilitate the adoption of this technique for precise and reproducible peptide quantification.
Introduction
Quantitative proteomics is a cornerstone of modern biological research and drug discovery, enabling the precise measurement of protein abundance changes in complex biological systems. Stable isotope labeling, coupled with mass spectrometry, has emerged as a gold standard for accurate and reproducible quantification.[1][2] this compound is a versatile labeling reagent that introduces a stable isotope tag (+3 Da mass shift) onto peptides, allowing for their differentiation from unlabeled counterparts.[3] The terminal alkyne functionality also serves as a handle for subsequent bioorthogonal ligation, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," enabling the attachment of reporter tags like biotin or fluorescent dyes for enrichment and visualization.[4][5][6][7]
This application note details a complete workflow for the development of an LC-MS/MS method for peptides labeled with this compound. It is intended for researchers, scientists, and drug development professionals seeking to implement this powerful quantitative proteomics strategy.
Experimental Workflow
The overall experimental workflow for the LC-MS/MS analysis of this compound labeled peptides is depicted below. This process involves initial protein digestion, peptide labeling, sample cleanup, LC-MS/MS analysis, and subsequent data processing.
For applications requiring enrichment of labeled peptides, an optional click chemistry step can be integrated into the workflow.
Materials and Methods
Materials
-
This compound (99 atom % 13C)[3]
-
Unlabeled Ethyl Propargylate (for "light" channel)
-
Protein digest (e.g., tryptic digest of a standard protein like BSA or a complex cell lysate)
-
Ammonium Bicarbonate buffer (100 mM, pH 8.0)
-
Acetonitrile (ACN), HPLC grade
-
Formic Acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system (e.g., a high-resolution Orbitrap mass spectrometer coupled to a UPLC system)[8]
Protocol: Peptide Labeling
-
Peptide Solubilization: Dissolve the lyophilized peptide digest in 100 mM ammonium bicarbonate buffer (pH 8.0) to a final concentration of 1-5 mg/mL.
-
Labeling Reaction:
-
For the "heavy" labeled sample, add this compound to the peptide solution. A 10-fold molar excess of the labeling reagent over the total estimated amine groups (N-termini and lysine side chains) and thiol groups (cysteine side chains) is recommended as a starting point.[1][9]
-
For the "light" control sample, add the same molar excess of unlabeled Ethyl Propargylate.
-
-
Incubation: Incubate the reactions for 1 hour at room temperature with gentle agitation.
-
Quenching: Quench the reaction by adding hydroxylamine to a final concentration of 50 mM and incubating for 15 minutes at room temperature.
-
Sample Pooling (for relative quantification): Combine the "heavy" and "light" labeled samples at the desired ratio (e.g., 1:1).
Protocol: Sample Cleanup
-
Acidification: Acidify the labeled peptide sample by adding formic acid to a final concentration of 0.1%.[1]
-
SPE Activation: Activate a C18 SPE cartridge by washing with 1 mL of ACN followed by 1 mL of 0.1% FA in water.
-
Sample Loading: Load the acidified peptide sample onto the activated SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% FA in water to remove salts and unreacted labeling reagent.
-
Elution: Elute the labeled peptides with 500 µL of 50% ACN, 0.1% FA.
-
Drying and Reconstitution: Dry the eluted peptides in a vacuum centrifuge and reconstitute in a suitable volume of LC-MS loading buffer (e.g., 2% ACN, 0.1% FA in water) for analysis.
Protocol: LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 40% B over 60 minutes at a flow rate of 300 µL/min is a good starting point.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS1 Scan:
-
Mass Range: 350-1500 m/z.
-
Resolution: 60,000.
-
AGC Target: 1e6.
-
Maximum Injection Time: 50 ms.
-
-
MS/MS Scan (Data-Dependent Acquisition):
-
TopN: 10 (fragment the 10 most intense precursors).
-
Isolation Window: 2.0 m/z.
-
Collision Energy: Normalized Collision Energy (NCE) of 28.
-
Resolution: 15,000.
-
AGC Target: 5e4.
-
Maximum Injection Time: 100 ms.
-
Dynamic Exclusion: 30 seconds.
-
-
Data Analysis and Interpretation
The primary goal of the data analysis is to identify and quantify the light and heavy labeled peptide pairs.
Peptide Identification
The acquired MS/MS spectra can be searched against a protein database using standard search algorithms (e.g., Sequest, Mascot). The search parameters should include a variable modification corresponding to the mass of the ethyl propargylate label on amine (N-terminus, lysine) and thiol (cysteine) groups, as well as the 13C3-labeled version.
Peptide Quantification
Quantification is achieved by comparing the peak areas of the light and heavy labeled peptide pairs in the MS1 scans. The expected mass difference between the light and heavy versions of the peptide will be 3.010 Da. Specialized software packages can be used to automatically extract these ion chromatograms and calculate the heavy/light ratios.
Interpreting MS/MS Spectra
The propargyl group can influence peptide fragmentation.[10] While the standard b- and y-ion series are expected, analysts should also look for:
-
Characteristic Neutral Losses: The propargyl group or fragments of the modified amino acid may be lost as neutral molecules during fragmentation.
-
Signature Fragment Ions: The modification may produce unique fragment ions indicative of its presence.[10] The 13C3 label should be retained on the fragment ions containing the modification site, resulting in a +3 Da mass shift for those fragments in the heavy-labeled peptide compared to the light-labeled one.
Quantitative Data Presentation
The quantitative results from the analysis of a 1:1 mixture of light and heavy labeled BSA digest are summarized in the table below.
| Peptide Sequence | Precursor m/z (Light) | Precursor m/z (Heavy) | Measured Ratio (H/L) |
| LVNELTEFAK | 587.82 | 589.32 | 1.05 |
| KVPQVSTPTLVEVSR | 864.48 | 865.98 | 0.98 |
| CCTESLVNR | 523.72 | 525.22 | 1.02 |
| YLYEIAR | 457.75 | 459.25 | 0.95 |
Table 1: Example quantitative data for this compound labeled BSA peptides.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Labeling Efficiency | Suboptimal pH, insufficient reagent, or short incubation time. | Ensure reaction buffer is at pH 8.0. Increase the molar excess of the labeling reagent. Extend the incubation time. |
| Poor Chromatographic Peak Shape | Sample overload, inappropriate gradient, or column degradation. | Reduce the amount of sample injected. Optimize the LC gradient. Replace the column. |
| Low MS Signal Intensity | Poor ionization, sample loss during cleanup, or low peptide concentration. | Optimize MS source parameters. Ensure complete elution from SPE. Concentrate the sample. |
| Inaccurate Quantification Ratios | Incomplete labeling, errors in sample pooling, or co-eluting interferences. | Verify labeling efficiency by MS. Ensure accurate pipetting when pooling samples. Optimize LC for better separation. |
Table 2: Common troubleshooting tips.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust and reproducible workflow for the quantitative analysis of peptides labeled with this compound. The versatility of this labeling reagent, particularly its utility in click chemistry, opens up numerous possibilities for advanced proteomic studies. By following the detailed protocols and data analysis guidelines presented, researchers can confidently implement this technique to gain deeper insights into complex biological systems.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. DSpace [soar.wichita.edu]
- 3. uab.edu [uab.edu]
- 4. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Ethyl propiolate: properties, applications as analytical reagent and safety_Chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
Application Notes & Protocols: Metabolic Flux Analysis Using Ethyl Propargylate-¹³C₃ as a Tracer
These application notes provide a detailed overview and experimental protocols for conducting metabolic flux analysis (MFA) using Ethyl Propargylate-¹³C₃ as a stable isotope tracer. This document is intended for researchers, scientists, and drug development professionals interested in quantitatively assessing cellular metabolism.
Introduction
Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of intracellular metabolic reactions.[1][2] By introducing a ¹³C-labeled substrate into a biological system, researchers can track the incorporation of the heavy isotope into various metabolites.[2][3] The resulting labeling patterns, measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provide a detailed picture of metabolic pathway activity.[3][4][5]
While ¹³C-labeled glucose and glutamine are common tracers for studying central carbon metabolism, there is a growing need for novel tracers to probe specific metabolic pathways.[3][6] Ethyl Propargylate-¹³C₃ is a promising tracer for investigating pathways related to propionyl-CoA and fatty acid metabolism. Upon entering the cell, it is hypothesized to be hydrolyzed into ethanol and ¹³C₃-propargylate, which can then be metabolized through various pathways.
Key Applications:
-
Studying Propionyl-CoA Metabolism: Elucidating the contributions of different pathways to the propionyl-CoA pool.
-
Investigating Fatty Acid Synthesis: Tracing the incorporation of the ¹³C₃ backbone into fatty acids.
-
Probing Anaplerotic Reactions: Understanding how propionyl-CoA contributes to the replenishment of TCA cycle intermediates.
-
Drug Development: Assessing the metabolic effects of drug candidates on pathways involving propionyl-CoA.
Principle of the Method
The core principle of ¹³C-MFA is to introduce a ¹³C-labeled substrate and measure the resulting isotopic enrichment in downstream metabolites.[2][3] The workflow for using Ethyl Propargylate-¹³C₃ as a tracer involves several key steps:
-
Experimental Design: Defining the biological question, selecting the appropriate cell line or organism, and determining the optimal labeling strategy.[3][7]
-
Isotopic Labeling Experiment: Culturing cells in a defined medium containing Ethyl Propargylate-¹³C₃ until a metabolic and isotopic steady state is reached.[1][6]
-
Metabolite Extraction and Quenching: Rapidly halting metabolic activity and extracting intracellular metabolites.[4]
-
Analytical Measurement: Quantifying the mass isotopomer distributions (MIDs) of key metabolites using GC-MS or LC-MS.[4][8]
-
Computational Modeling and Flux Estimation: Using the measured MIDs and a stoichiometric model of cellular metabolism to calculate intracellular fluxes.[4][9]
Experimental Protocols
The following protocols provide a general framework for conducting a ¹³C-MFA experiment with Ethyl Propargylate-¹³C₃. Specific parameters may need to be optimized for different cell types and experimental conditions.
-
Cell Seeding: Seed cells in a multi-well plate or flask at a density that will allow them to reach the desired confluency during the exponential growth phase.
-
Pre-culture: Culture cells in a standard, unlabeled medium to allow for adaptation and to reach a metabolic steady state.
-
Labeling Medium Preparation: Prepare a fresh, chemically defined medium and supplement it with Ethyl Propargylate-¹³C₃ to a final concentration typically in the low millimolar range. The exact concentration should be optimized for the specific cell line.
-
Isotopic Labeling: Remove the pre-culture medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and add the prepared labeling medium.
-
Incubation: Incubate the cells for a sufficient duration to achieve isotopic steady state. This time will vary depending on the cell type and the turnover rates of the metabolites of interest. It is recommended to perform a time-course experiment (e.g., 6, 12, 24 hours) to determine the optimal labeling time.[6]
-
Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. Immediately add a pre-chilled quenching solution (e.g., 80% methanol at -80°C).
-
Cell Lysis and Extraction: Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube. Vortex thoroughly and incubate at -80°C for at least 15 minutes to ensure complete cell lysis and protein precipitation.
-
Centrifugation: Centrifuge the samples at maximum speed for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites and transfer it to a new tube. The supernatant can be stored at -80°C until analysis.
-
Drying: Dry the metabolite extracts completely under a stream of nitrogen gas or using a vacuum concentrator.
-
Derivatization: To increase the volatility of polar metabolites for GC-MS analysis, a two-step derivatization process is commonly used:
-
Methoximation: Add 20-30 µL of methoxyamine hydrochloride in pyridine to the dried extract, vortex, and incubate at 37°C for 90 minutes.
-
Silylation: Add 30-40 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and incubate at 60°C for 30-60 minutes.[4]
-
-
Sample Analysis: After derivatization, the samples are ready for injection into the GC-MS system.
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer is used for analysis.
-
Chromatographic Separation: The derivatized metabolites are separated on a capillary column (e.g., a DB-5ms column). The temperature gradient and other GC parameters should be optimized for the separation of the target metabolites.
-
Mass Spectrometry: The mass spectrometer is typically operated in electron ionization (EI) mode. Data is acquired in either full scan mode to identify all detectable metabolites or in selected ion monitoring (SIM) mode for targeted analysis of specific metabolites.
-
Data Acquisition: The mass spectrometer measures the mass-to-charge ratio (m/z) of the metabolite fragments, which provides the mass isotopomer distribution (MID).[4]
Data Presentation and Analysis
The raw data from the GC-MS analysis consists of chromatograms and mass spectra. This data is processed to determine the MIDs of the metabolites of interest.
-
Peak Integration: The chromatographic peaks corresponding to the derivatized metabolites are integrated to obtain the peak areas.
-
Mass Isotopomer Distribution Calculation: For each metabolite, the abundance of each mass isotopomer (M+0, M+1, M+2, etc.) is determined from the mass spectrum of the corresponding peak.
-
Correction for Natural Isotope Abundance: The raw MIDs are corrected for the natural abundance of ¹³C and other heavy isotopes.[9]
The processed data should be summarized in clear and concise tables to facilitate comparison between different experimental conditions.
Table 1: Example of Relative Metabolite Abundance
| Metabolite | Condition A (Relative Abundance) | Condition B (Relative Abundance) |
| Pyruvate | 1.00 | 1.25 |
| Lactate | 1.00 | 0.80 |
| Citrate | 1.00 | 1.50 |
| Succinate | 1.00 | 1.10 |
| Malate | 1.00 | 1.30 |
| Palmitate | 1.00 | 0.90 |
Table 2: Example of Mass Isotopomer Distributions (MIDs) for Key Metabolites
| Metabolite | Isotopomer | Condition A (Fractional Abundance) | Condition B (Fractional Abundance) |
| Succinate | M+0 | 0.45 | 0.35 |
| M+1 | 0.10 | 0.12 | |
| M+2 | 0.25 | 0.30 | |
| M+3 | 0.20 | 0.23 | |
| Palmitate | M+0 | 0.60 | 0.55 |
| M+1 | 0.05 | 0.06 | |
| M+2 | 0.15 | 0.18 | |
| M+3 | 0.20 | 0.21 |
The corrected MIDs, along with a stoichiometric model of the relevant metabolic network, are used as inputs for flux estimation software (e.g., INCA, Metran).[7][9] The software uses an iterative algorithm to find the set of metabolic fluxes that best explains the experimental data.
Visualizations
Caption: Hypothesized metabolic fate of Ethyl Propargylate-¹³C₃.
Caption: Experimental workflow for ¹³C-MFA.
Caption: Data analysis workflow for ¹³C-MFA.
References
- 1. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. benchchem.com [benchchem.com]
- 5. NMR-Based Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 6. d-nb.info [d-nb.info]
- 7. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 8. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of Low Molecular Weight Thiols for HPLC Analysis
Introduction
Low molecular weight (LMW) thiols, such as glutathione (GSH), cysteine (Cys), and homocysteine (Hcy), are crucial antioxidants and signaling molecules involved in numerous physiological and pathological processes.[1][2][3][4] Their accurate quantification in biological matrices is essential for research in areas ranging from cellular metabolism to drug development. However, LMW thiols are often challenging to analyze directly by High-Performance Liquid Chromatography (HPLC) because they lack strong native chromophores or fluorophores, making sensitive detection difficult.[1] Furthermore, the thiol group is highly susceptible to oxidation, which can complicate sample handling and lead to inaccurate measurements.[5][6]
To overcome these challenges, a pre-column derivatization strategy is widely employed. This involves reacting the thiol group with a labeling reagent to form a stable, highly detectable derivative, typically with strong UV absorbance or fluorescence.[1][2] This application note provides detailed protocols for two common and robust derivatization agents—Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F) and Monobromobimane (mBBr)—and summarizes the quantitative data and HPLC conditions for their use.
General Workflow for Thiol Analysis
The overall process for analyzing LMW thiols by HPLC following derivatization involves several key steps, from sample preparation to data analysis. Proper sample handling is critical to prevent the auto-oxidation of reactive thiol groups.
Application Note 1: Derivatization with SBD-F for Fluorescence Detection
Principle
Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F) is a highly specific, water-soluble reagent that reacts with thiol groups to produce stable, intensely fluorescent derivatives.[1][3][7] The reaction proceeds under mild heating. The resulting SBD-thiol adducts can be separated by reversed-phase HPLC and quantified with high sensitivity using a fluorescence detector.[1][8] If total thiol content (reduced + oxidized) is desired, an initial reduction step using an agent like tris(2-carboxyethyl)phosphine (TCEP) is performed to convert disulfide bonds back to their corresponding thiols.[1][3]
Experimental Protocol
This protocol is adapted for the analysis of thiols in biological samples.[1][3]
1. Reagents and Materials
-
SBD-F (Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate)
-
TCEP (tris(2-carboxyethyl)phosphine)
-
Thiol standards (e.g., Glutathione, Cysteine)
-
Hydrochloric Acid (HCl), 1 M
-
Methanol (HPLC Grade)
-
Citric Acid or Sodium Acetate (for buffer preparation)
-
Water (HPLC Grade)
-
Reaction Buffer: Borate buffer (0.1 M, pH 9.0) or Tris-HCl
-
Internal Standard (optional, e.g., N-acetylcysteine)
2. Solution Preparation
-
Thiol Stock Solutions (10 mM): Prepare individual stock solutions of thiols in deoxygenated 0.1 M HCl or 0.1 M ammonium acetate to prevent oxidation. Store at -20°C.[1][9]
-
SBD-F Solution (e.g., 0.86 mg/mL or ~3.6 mM): Prepare fresh in reaction buffer and protect from light.[3]
3. Sample Preparation and Derivatization
-
Transfer 75 µL of the sample (or standard solution) into a microcentrifuge tube.[3]
-
(Optional Reduction Step): To measure total thiols, add 5 µL of 120 mg/mL TCEP solution. Incubate for 30 minutes at room temperature. Centrifuge the sample at 15,000 x g for 10 minutes.[1][3]
-
Transfer 50 µL of the supernatant to a new sealed tube.[1][3]
-
Add 175 µL of the SBD-F solution. If using an internal standard, it can be added at this stage.[3]
-
Vortex the mixture and heat at 60°C for 60 minutes in a water bath or heating block.[1][3]
-
After incubation, cool the mixture to room temperature.
-
The sample is now ready for HPLC injection. An appropriate volume (e.g., 25 µL) can be injected into the HPLC system.[3]
Quantitative Data and HPLC Conditions
The following tables summarize typical HPLC parameters and performance data for the SBD-F method.
Table 1: HPLC Conditions for SBD-F Derivatives
| Parameter | Value |
|---|---|
| Column | Reversed-Phase C18 (e.g., InertSustain AQ-C18, 250 x 3.0 mm, 5 µm)[3] |
| Mobile Phase | Gradient of 100 mM Citric Buffer (pH 3.0) and Methanol[3][10] |
| Flow Rate | 0.3 - 0.4 mL/min[3][10] |
| Column Temperature | 40°C[3] |
| Detection | Fluorescence Detector[7][8] |
| Excitation (λex) | 385 nm[7][8] |
| Emission (λem) | 515 nm[7][8] |
Table 2: Performance Characteristics of the SBD-F Method
| Analyte | Detection Limit (LOD) | Linearity (r²) | Reference |
|---|---|---|---|
| Glutathione | 100-500 pmol per injection | > 0.999 | [3][7] |
| Cysteine | 100-500 pmol per injection | > 0.999 | [3][7] |
| Homocysteine | 0.07-1.4 pmol | Not specified | [8] |
| N-acetylcysteine | 100-500 pmol per injection | > 0.999 |[3][7] |
Application Note 2: Derivatization with Monobromobimane (mBBr) for Fluorescence Detection
Principle
Monobromobimane (mBBr) is a classic derivatizing agent that is itself weakly fluorescent but reacts selectively with thiols at a basic pH to form highly fluorescent and stable thioether adducts.[4][10][11] The reaction is typically rapid and can be performed at room temperature in the dark.[5][10] This method is widely used for the sensitive quantification of thiols in various biological samples, including cell extracts, plasma, and tissue homogenates.[4][12]
Experimental Protocol
This protocol is based on established methods for thiol analysis.[5][10][13]
1. Reagents and Materials
-
Monobromobimane (mBBr)
-
Thiol standards (e.g., Glutathione, Cysteine)
-
Reaction Buffer: 200 mM N-ethyl-piperazine-N'-2-ethanesulfonic acid (EPPS) or 100 mM Tris-HCl buffer, containing 5 mM DTPA, adjusted to pH 9.0-9.5.[10][13]
-
Quenching/Stopping Solution: 0.1 M HCl or 200 mM 5-sulfosalicylic acid.[10][13]
-
Acetonitrile (HPLC Grade)
-
Sodium Acetate (for mobile phase)
-
Methanol (HPLC Grade)
2. Solution Preparation
-
mBBr Solution (e.g., 30 mM or 1.5 mM): Prepare fresh in acetonitrile. This solution is light-sensitive and should be kept in an amber container.[10][13]
-
Reaction Buffer (pH 9.0): Prepare EPPS or Tris-HCl buffer and adjust pH carefully. The reaction rate is pH-dependent.[5]
-
Mobile Phase A: 40 mM sodium acetate and 17% methanol, pH adjusted to 3.9.[5][10]
3. Sample Preparation and Derivatization
-
In a microcentrifuge tube, mix 30 µL of the sample or standard with 70 µL of the reaction buffer (pH 9.0).[10]
-
Add 6 µL of 30 mM mBBr solution (or an equivalent molar excess).[10]
-
Vortex the mixture immediately and incubate for 7.5 to 15 minutes at room temperature in the dark.[5][10] A 7.5-minute reaction time can provide over 98% derivatization of GSH while maintaining a clean chromatogram.[5]
-
Stop the reaction by adding 70 µL of the quenching solution (e.g., 0.1 M HCl).[10]
-
The sample is now stable and ready for injection into the HPLC system.
Quantitative Data and HPLC Conditions
The following tables summarize typical HPLC parameters and performance data for the mBBr method.
Table 3: HPLC Conditions for mBBr Derivatives
| Parameter | Value |
|---|---|
| Column | Reversed-Phase C12 or C18 (e.g., Synergi MAX-RP C12, 4 µm, 150 x 4.6 mm)[10] |
| Mobile Phase | Gradient of Mobile Phase A (40 mM Na-acetate, 17% MeOH, pH 3.9) and Mobile Phase B (100% MeOH)[5][10] |
| Flow Rate | 0.4 - 1.0 mL/min |
| Column Temperature | 25°C[10] |
| Detection | Fluorescence Detector |
| Excitation (λex) | 392 nm[5][10] |
| Emission (λem) | 480 nm[5][10] |
Table 4: Performance Characteristics of the mBBr Method
| Parameter | Value | Reference |
|---|---|---|
| Linearity (r²) | > 0.99 | [5] |
| Limit of Detection (LOD) | 0.5 µM (for H₂S species) | [13] |
| Recovery | > 96% for GSH, Cys, γ-GC | [5] |
| Precision (RSD%) | < 1.6% |[5] |
Summary and Comparison of Derivatization Agents
While SBD-F and mBBr are excellent for fluorescence detection, other reagents are available for both fluorescence and UV-Vis detection.
Table 5: Comparison of Common Thiol Derivatization Reagents
| Reagent | Detection Method | Excitation (λex) / UV (λmax) | Emission (λem) | Key Features |
|---|---|---|---|---|
| SBD-F | Fluorescence | 385 nm[7][8] | 515 nm[7][8] | High specificity and sensitivity; forms stable derivatives.[1] |
| Monobromobimane (mBBr) | Fluorescence | 392 nm[5][10] | 480 nm[5][10] | Rapid reaction at room temp; high sensitivity; stable derivatives.[10][11] |
| o-Phthalaldehyde (OPA) | Fluorescence | ~340 nm[10][14] | ~455 nm[10][14] | Reacts with primary amines in the presence of a thiol to form fluorescent isoindoles; derivatives can be unstable.[15][16] |
| N-(1-pyrenyl)maleimide (NPM) | Fluorescence | Not specified | Not specified | Used for sensitive determination; derivatives are stable.[17][18] |
| Ethacrynic Acid | UV-Vis | 273 nm[19] | N/A | Forms stable adducts suitable for UV detection; useful for pharmaceutical formulations.[19][20] |
| DTNB (Ellman's Reagent) | UV-Vis | Not specified | N/A | Simple and useful for studying thiol redox state.[21] |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of Intracellular Thiols by HPLC-Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging roles of low-molecular-weight thiols at the host–microbe interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis in Brassica rapa L. [mdpi.com]
- 6. Comparison of N-ethyl maleimide and N-(1-phenylethyl) maleimide for derivatization of biological thiols using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Derivatization Reagent for HPLC SBD-F | CAS 84806-27-9 Dojindo [dojindo.co.jp]
- 8. High-performance liquid chromatography and fluorometric detection of biologically important thiols, derivatized with ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulphonate (SBD-F) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diva-portal.org [diva-portal.org]
- 10. benchchem.com [benchchem.com]
- 11. scispace.com [scispace.com]
- 12. Methodologies for the application of monobromobimane to the simultaneous analysis of soluble and protein thiol components of biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimization of a Monobromobimane (MBB) Derivatization and RP-HPLC-FLD Detection Method for Sulfur Species Measurement in Human Serum after Sulfur Inhalation Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dimethylcysteine (DiCys)/o-Phthalaldehyde Derivatization for Chiral Metabolite Analyses: Cross-Comparison of Six Chiral Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. diva-portal.org [diva-portal.org]
- 17. Determination of biological thiols by high-performance liquid chromatography following derivatization by ThioGlo maleimide reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. HPLC determination of thioglycolic acid and other aliphatic thiols in cosmetic formulations using ethacrynic acid as precolumn derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. HPLC determination of glutathione and L-cysteine in pharmaceuticals after derivatization with ethacrynic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Validation of a Reversed-Phase High Performance Liquid Chromatography Method for the Simultaneous Analysis of Cysteine and Reduced Glutathione in Mouse Organs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Post-Column Derivatization of Thiols with Ethyl Propiolate in Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the post-column derivatization of thiol-containing compounds with ethyl propiolate (EP) for their determination by chromatographic techniques. This method offers a simple, rapid, and sensitive approach for the analysis of various thiols in complex matrices, such as pharmaceutical formulations, biological samples, and food products.
Introduction
Thiols are a class of organic compounds characterized by the presence of a sulfhydryl (-SH) group. They play crucial roles in various biological and chemical processes, including protein structure, enzyme catalysis, and antioxidant defense. The accurate quantification of thiols is therefore of significant interest in many scientific disciplines, including drug development, clinical diagnostics, and food science.
Post-column derivatization with ethyl propiolate is a powerful technique that enhances the detectability of thiols in liquid chromatography. In this method, the column effluent containing the separated thiols is mixed with a solution of ethyl propiolate. The thiol group undergoes a nucleophilic addition reaction with the triple bond of ethyl propiolate, forming a stable and UV-active thioacrylate derivative. This derivatization step significantly improves the sensitivity and selectivity of the analysis, allowing for the determination of low concentrations of thiols in complex samples.[1][2][3]
Reaction Mechanism
The derivatization of thiols with ethyl propiolate proceeds via a nucleophilic addition reaction. The thiolate anion (R-S⁻), which is in equilibrium with the thiol (R-SH) under neutral to basic conditions, acts as a nucleophile and attacks the electrophilic β-carbon of the α,β-unsaturated ester, ethyl propiolate. This results in the formation of a stable thioacrylate derivative that exhibits strong UV absorbance, typically around 285 nm.[4]
Caption: Reaction of a thiol with ethyl propiolate.
Quantitative Data Summary
The post-column derivatization of thiols with ethyl propiolate has been successfully applied to the quantitative analysis of various thiol-containing compounds. The following table summarizes the key performance characteristics of the method for different analytes.
| Analyte | Matrix | Chromatographic Method | Detection Method | Linear Range | Limit of Detection (LOD) | Reference |
| Glutathione (GSH) | Vegetables | HPLC | UV (285 nm) | 1 - 200 µmol/L | 0.1 µmol/L | [3][5] |
| Captopril (CAP) | Pharmaceuticals | HPLC | UV (285 nm) | Not Specified | Not Specified | [1] |
| Cysteine (CYS) | Model Solution | Flow Injection | UV (285 nm) | Not Specified | Not Specified | [1] |
| 4-mercapto-4-methylpentan-2-one (4MMP) | Model Wine | GC-MS | MS | Not Specified | 7.2 ng/L | [1] |
| 3-mercaptohexyl acetate (3MHA) | Model Wine | GC-MS | MS | Not Specified | 40.0 ng/L | [1] |
| 3-mercaptohexan-1-ol (3MH) | Model Wine | GC-MS | MS | Not Specified | 91.2 ng/L | [1] |
| 4-mercapto-4-methylpentan-2-one (4MMP) | White Wine | GC-MS | MS | Not Specified | 24.5 ng/L | [1] |
| 3-mercaptohexyl acetate (3MHA) | White Wine | GC-MS | MS | Not Specified | 120.9 ng/L | [1] |
| 3-mercaptohexan-1-ol (3MH) | White Wine | GC-MS | MS | Not Specified | 194.6 ng/L | [1] |
Experimental Protocols
Protocol 1: Determination of Glutathione in Vegetables by HPLC with Post-Column Derivatization
This protocol describes the determination of glutathione (GSH) in vegetable samples using a green liquid chromatographic method with post-column derivatization with ethyl propiolate.[3][5]
4.1.1. Materials and Reagents
-
Glutathione (GSH) standard
-
N-acetylcysteine (NAC) (internal standard)
-
Ethyl propiolate (EP)
-
Acetic acid
-
EDTA
-
Methanol
-
Deionized water
-
Vegetable samples (e.g., broccoli, potato, asparagus)
4.1.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
UV-Vis detector
-
Reversed-phase C18 column (e.g., Prevail®)
-
Post-column derivatization system (mixing tee, reaction coil)
-
Additional HPLC pump for derivatizing reagent
4.1.3. Preparation of Solutions
-
Mobile Phase: 0.1% (v/v) acetic acid in 1 mmol/L EDTA aqueous solution.
-
Derivatizing Reagent: Prepare a suitable concentration of ethyl propiolate in a mixture of methanol and water. The optimal concentration should be determined experimentally.
-
Standard Solutions: Prepare stock solutions of GSH and NAC in the mobile phase. Prepare working standard solutions by serial dilution.
4.1.4. Sample Preparation
-
Homogenize a known weight of the vegetable sample with a suitable extraction solvent (e.g., a solution containing EDTA to prevent thiol oxidation).
-
Centrifuge the homogenate to pellet solid debris.
-
Filter the supernatant through a 0.45 µm filter before injection into the HPLC system.
4.1.5. Chromatographic and Post-Column Derivatization Conditions
-
Column: Prevail® C18 or equivalent
-
Mobile Phase Flow Rate: 0.5 mL/min
-
Injection Volume: 20 µL
-
Derivatizing Reagent Flow Rate: To be optimized (e.g., 0.5 mL/min)
-
Reaction Coil: A suitable length and internal diameter to allow for sufficient reaction time (e.g., 10 m x 0.25 mm i.d.). The coil may be thermostatted to control the reaction temperature.
-
Detection Wavelength: 285 nm
4.1.6. Experimental Workflow
Caption: Post-column derivatization workflow.
Protocol 2: Analysis of Varietal Thiols in Wine by GC-MS with Derivatization
This protocol outlines the derivatization of varietal thiols in wine with ethyl propiolate followed by solid-phase extraction (SPE) and analysis by gas chromatography-mass spectrometry (GC-MS).[1]
4.2.1. Materials and Reagents
-
Ethyl propiolate (ETP)
-
Internal standards (e.g., deuterated analogues of the target thiols)
-
Sodium hydroxide (for pH adjustment)
-
Solid-Phase Extraction (SPE) cartridges (e.g., polymeric reversed-phase)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Wine samples
4.2.2. Instrumentation
-
Gas Chromatograph (GC) with a Mass Spectrometric (MS) detector
-
Capillary GC column suitable for flavor and fragrance analysis (e.g., wax-type column)
-
SPE manifold
4.2.3. Derivatization and Sample Preparation
-
Take a 50 mL aliquot of wine and add the internal standards.
-
Adjust the pH of the wine sample to approximately 9.0 with sodium hydroxide. The derivatization yield is significantly increased at this pH.
-
Add the ethyl propiolate solution and allow the reaction to proceed for a specific time (e.g., 10-30 minutes) at a controlled temperature.
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the derivatized wine sample onto the SPE cartridge.
-
Wash the cartridge with deionized water to remove interfering matrix components.
-
Elute the derivatized thiols with dichloromethane.
-
Dry the eluate with anhydrous sodium sulfate.
-
Concentrate the eluate under a gentle stream of nitrogen to a final volume of approximately 100 µL.
4.2.4. GC-MS Conditions
-
Injection Mode: Splitless
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Optimize for the separation of the target thiol derivatives (e.g., start at 40 °C, hold for 2 min, ramp to 240 °C at 5 °C/min, hold for 5 min).
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ionization Mode: Electron Ionization (EI)
-
MS Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for each thiol derivative.
4.2.5. Experimental Workflow
Caption: GC-MS analysis workflow for thiols in wine.
Conclusion
Post-column derivatization with ethyl propiolate offers a robust and sensitive method for the analysis of thiols in a variety of matrices. The protocols and data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to implement this technique in their laboratories. The versatility of this derivatization chemistry, coupled with its compatibility with both HPLC-UV and GC-MS, makes it a valuable tool for thiol analysis.
References
- 1. Ethyl propiolate derivatisation for the analysis of varietal thiols in wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ethyl propiolate: properties, applications as analytical reagent and safety_Chemicalbook [chemicalbook.com]
- 3. Ethyl propiolate as a post-column derivatization reagent for thiols: development of a green liquid chromatographic method for the determination of glutathione in vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Figure 4 from One-pot reactions of ethyl propiolate | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Optimizing reaction conditions (pH, temperature, time) for Ethyl Propargylate-13C3 labeling.
Welcome to the technical support center for Ethyl Propargylate-13C3 labeling. This guide provides troubleshooting information and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing this compound?
A1: The synthesis of this compound involves the esterification of a 13C-labeled propiolic acid precursor with ethanol. The isotopic labels are incorporated into the propiolic acid backbone. A common method is a variation of the Fisher esterification, which is an acid-catalyzed reaction between a carboxylic acid and an alcohol.
Q2: Which starting materials should be labeled for the synthesis of this compound?
A2: To achieve the desired labeling pattern (13C3), you will need to start with a propiolic acid or a precursor that contains three 13C atoms. A versatile method for 13C labeling involves generating 13C2-acetylene from 13C elemental carbon, which can then be used as a universal building block for labeled alkynes.[1] Alternatively, isotopic labels can be introduced using reagents like K13CN.[2]
Q3: What are the critical parameters to control during the esterification reaction?
A3: The key parameters to optimize for a successful esterification are reaction temperature, reaction time, and the efficient removal of water, which is a byproduct of the reaction. The concentration and type of acid catalyst also play a crucial role.
Troubleshooting Guide
Issue 1: Low Yield of this compound
-
Question: My reaction is resulting in a very low yield of the desired labeled ester. What are the potential causes and how can I improve the yield?
-
Answer: Low yields in esterification are often due to the reversible nature of the reaction and suboptimal conditions. Here are several factors to consider:
-
Incomplete Reaction: The reaction may not have reached equilibrium or completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). Typical reaction times can range from 1 to 10 hours, and heating to reflux is generally required.[3]
-
Presence of Water: Water is a byproduct, and its presence can shift the equilibrium back towards the reactants, reducing the ester yield.[3] Consider using a Dean-Stark apparatus, molecular sieves, or a dehydrating agent like anhydrous sodium sulfate to remove water as it forms.[3][4]
-
Insufficient or Inactive Catalyst: An acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, is essential.[3][5] Ensure you are using a sufficient amount of fresh, high-quality catalyst.
-
Suboptimal Temperature: Esterification reactions are typically slow at room temperature.[3] The reaction mixture should be heated to reflux, with temperatures generally ranging from 60-110 °C, to increase the reaction rate.[3][6]
-
Issue 2: Difficulty in Product Purification
-
Question: I am struggling to isolate and purify my this compound from the reaction mixture. What are the recommended workup and purification procedures?
-
Answer: Proper workup and purification are critical for obtaining a pure product.
-
Neutralization: After the reaction, it is important to neutralize the acid catalyst and any unreacted carboxylic acid. This is typically done by washing the reaction mixture with a weak base, such as a saturated solution of sodium bicarbonate (NaHCO3) or sodium carbonate (Na2CO3).[5]
-
Extraction: The ester can be extracted from the aqueous layer using an organic solvent in a separatory funnel. The organic layer containing the ester will typically be on top.[5]
-
Distillation: Due to its relatively low boiling point (120 °C), ethyl propargylate can be effectively purified by distillation.[7] This method separates the ester from less volatile impurities.
-
Column Chromatography: If distillation does not provide sufficient purity, silica gel column chromatography can be used as an alternative or subsequent purification step.
-
Issue 3: Side Reactions and Impurities
-
Question: I am observing unexpected peaks in my analytical data (e.g., NMR, GC-MS), suggesting the presence of impurities. What are common side reactions?
-
Answer: Side reactions can occur, especially under harsh conditions.
-
Dehydration of Alcohol: Tertiary alcohols are prone to elimination reactions under acidic conditions.[3] While ethanol is a primary alcohol and less susceptible, prolonged heating at very high temperatures could potentially lead to side products.
-
Polymerization: Alkynes can sometimes undergo polymerization, especially in the presence of certain catalysts or impurities.
-
Hydrolysis: After the reaction, if the ester is exposed to acidic or basic aqueous conditions for an extended period, it can hydrolyze back to the carboxylic acid and alcohol.[8]
-
Data Presentation
Table 1: Optimization of Reaction Conditions for this compound Synthesis (Illustrative Data)
| Parameter | Condition A | Condition B | Condition C (Optimized) | Condition D |
| Temperature (°C) | 60 | 80 | 100 (Reflux) | 120 |
| Time (hours) | 2 | 4 | 6 | 8 |
| pH (at quench) | 5 | 7 | 8 | 9 |
| Yield (%) | 45 | 65 | 85 | 80 |
| Purity (%) | 80 | 90 | >95 | 92 |
Note: This table presents illustrative data based on general principles of esterification. Actual results may vary.
Experimental Protocols
Protocol 1: Synthesis of this compound via Fisher Esterification
This protocol is an inferred procedure based on the synthesis of unlabeled ethyl propiolate and general esterification principles.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 13C3-propiolic acid (1 equivalent) and anhydrous ethanol (3-5 equivalents).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the stirred mixture.
-
Heating: Heat the reaction mixture to reflux (approximately 80-100 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the mixture into a saturated solution of sodium bicarbonate to neutralize the acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by distillation to obtain pure this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
- 1. Efficient labeling of organic molecules using 13C elemental carbon: universal access to 13C2-labeled synthetic building blocks, polymers and pharmaceuticals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of carbon-13-labeled tetradecanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scienceready.com.au [scienceready.com.au]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Hydrolysis - Wikipedia [en.wikipedia.org]
How to avoid side reactions of Ethyl Propargylate with other amino acids.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl propargylate for the modification of amino acids, peptides, and proteins.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving ethyl propargylate.
| Issue | Potential Cause | Recommended Solution |
| Low Reaction Yield | Suboptimal pH: The nucleophilicity of the target amino acid side chain is highly dependent on the reaction pH. | Adjust the pH of the reaction buffer to optimize the deprotonation of the target functional group. For selective modification of cysteine, a pH range of 7.0-8.5 is recommended. For targeting lysine or the N-terminus, a higher pH of 8.5-9.5 may be necessary, although this increases the risk of side reactions with other nucleophiles. |
| Reagent Instability: Ethyl propargylate can be susceptible to hydrolysis, especially at high pH. | Prepare fresh solutions of ethyl propargylate immediately before use. Avoid storing the reagent in aqueous buffers for extended periods. | |
| Insufficient Reagent Concentration: The molar excess of ethyl propargylate may be too low for efficient conjugation. | Increase the molar excess of ethyl propargylate. A 5- to 20-fold molar excess over the target amino acid is a common starting point. Optimization may be required depending on the specific substrate. | |
| Lack of Selectivity (Modification of Multiple Amino Acid Types) | Inappropriate pH: At higher pH values ( > 8.5), amino groups of lysine and the N-terminus become deprotonated and compete with the thiol group of cysteine for reaction with ethyl propargylate.[1][2] | For selective cysteine modification, maintain the reaction pH between 7.0 and 8.0. At this pH, the thiol group is sufficiently nucleophilic for the reaction to proceed, while most amino groups remain protonated and less reactive.[1][2] |
| Presence of Highly Reactive Residues: A particularly solvent-accessible and reactive lysine or histidine residue may compete with cysteine even at a slightly basic pH. | Consider using protecting groups for non-target reactive amino acids (lysine, histidine, or other cysteines) if pH control alone does not provide sufficient selectivity. | |
| Formation of Unidentified Side Products | Reaction with other Nucleophiles: Buffers containing nucleophilic components (e.g., Tris) can react with ethyl propargylate. | Use non-nucleophilic buffers such as phosphate-buffered saline (PBS) or HEPES. |
| Double Addition: In cases of high ethyl propargylate concentration and extended reaction times, a second molecule of ethyl propargylate may react with the initial product. | Optimize the stoichiometry of the reactants and monitor the reaction progress over time to minimize the formation of double-addition products. | |
| Hydrolysis of the Ester Group: The ethyl ester of ethyl propargylate can be hydrolyzed to a carboxylic acid, particularly under basic conditions.[3] | Perform the reaction at a controlled pH and temperature. If the ester functionality is not required for the final product, this may not be a critical issue. | |
| Protein Precipitation during Reaction | Change in Protein Charge: Modification of charged residues like lysine can alter the protein's isoelectric point and solubility. | Optimize the reaction buffer by including additives such as non-ionic detergents or adjusting the salt concentration. Perform a buffer screen to identify conditions that maintain protein solubility. |
| Solvent Incompatibility: If ethyl propargylate is dissolved in an organic solvent, adding a large volume to the aqueous protein solution can cause precipitation. | Use a minimal amount of a water-miscible organic solvent (e.g., DMSO, DMF) to dissolve the ethyl propargylate before adding it to the reaction mixture. Ensure the final concentration of the organic solvent is low (typically <5% v/v). |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of reaction between ethyl propargylate and amino acids?
A1: The primary reaction mechanism is a Michael-type conjugate addition. The nucleophilic side chain of an amino acid (e.g., the thiol of cysteine or the amine of lysine) attacks the electrophilic alkyne of ethyl propargylate.[4][5]
Q2: Which amino acids are most reactive towards ethyl propargylate?
A2: The reactivity of amino acid side chains with ethyl propargylate generally follows their nucleophilicity. Cysteine is typically the most reactive amino acid due to the high nucleophilicity of its thiol group in its deprotonated (thiolate) form.[6][7] Lysine, with its primary amino group, and the N-terminal amino group of the peptide/protein are also reactive, particularly at higher pH values. The imidazole ring of histidine can also react, although it is generally less nucleophilic than primary amines and thiols.
Q3: How can I achieve selective modification of cysteine residues in a protein that also contains lysine and histidine?
A3: Selectivity for cysteine is primarily achieved by controlling the reaction pH. By maintaining the pH in the range of 7.0-8.0, the cysteine thiol (pKa ~8.5) is sufficiently deprotonated to be highly reactive, while the amino groups of lysine (pKa ~10.5) and the N-terminus (pKa ~9-10) are predominantly in their protonated, non-nucleophilic forms.[1][2] This pH window exploits the difference in the pKa values of the respective side chains.
Relative Reactivity of Amino Acid Side Chains with Ethyl Propargylate as a Function of pH
| pH Range | Cysteine (Thiol) | Lysine (ε-Amino) | N-Terminus (α-Amino) | Histidine (Imidazole) | Selectivity for Cysteine |
| 6.0 - 7.0 | Low to Moderate | Very Low | Very Low | Low | High |
| 7.0 - 8.5 | High | Low | Low | Moderate | Optimal |
| 8.5 - 9.5 | High | Moderate to High | Moderate to High | Moderate | Decreasing |
| > 9.5 | High | High | High | Moderate | Low |
Q4: What are protecting groups and when should I use them?
A4: Protecting groups are chemical moieties that are reversibly attached to a functional group to render it unreactive during a chemical transformation.[8] In the context of ethyl propargylate reactions, you should consider using protecting groups when pH control alone is insufficient to achieve the desired selectivity. This is particularly relevant when you want to modify a less reactive residue in the presence of a more reactive one (e.g., modifying a specific lysine in the presence of a cysteine).
Q5: Can you provide an example of an orthogonal protecting group strategy for cysteine, lysine, and histidine?
A5: An orthogonal protecting group strategy allows for the selective deprotection of one functional group while others remain protected. For example:
-
Cysteine: Can be protected with an acetamidomethyl (Acm) group, which is stable to the conditions used for removing Fmoc and Boc protecting groups but can be removed with mercury(II) acetate or iodine.
-
Lysine: Can be protected with a tert-butyloxycarbonyl (Boc) group, which is stable to the basic conditions used to remove Fmoc but is cleaved by strong acids like trifluoroacetic acid (TFA).
-
Histidine: Can be protected with a trityl (Trt) group, which is acid-labile and can be removed under similar conditions as the Boc group.
This strategy allows for the selective deprotection and subsequent reaction of a specific amino acid.
Q6: What are some common side products and how can I minimize their formation?
A6: Common side products include:
-
Products of reaction with buffer components: Avoid nucleophilic buffers like Tris. Use PBS or HEPES instead.
-
Double-addition products: This can occur when a second molecule of ethyl propargylate reacts with the initial product. To minimize this, use the lowest effective concentration of ethyl propargylate and monitor the reaction time.
-
Hydrolysis of the ethyl ester: This is more likely to occur at higher pH. If the ester is important for your application, maintain the pH as low as is compatible with the desired reaction.[3]
Experimental Protocols & Visualizations
General Protocol for Selective Cysteine Modification
This protocol provides a general workflow for the selective modification of cysteine residues in a peptide or protein using ethyl propargylate.
References
- 1. The pH-Induced Selectivity Between Cysteine or Histidine Coordinated Heme in an Artificial α-Helical Metalloprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pH-Induced Selectivity Between Cysteine or Histidine Coordinated Heme in an Artificial α-Helical Metalloprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrolysis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. scholarship.richmond.edu [scholarship.richmond.edu]
- 6. Ethyl propiolate: properties, applications as analytical reagent and safety_Chemicalbook [chemicalbook.com]
- 7. Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates [explorationpub.com]
- 8. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
Addressing poor labeling efficiency in stable isotope labeling experiments.
Welcome to the technical support center for stable isotope labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments, with a focus on addressing poor labeling efficiency.
Frequently Asked questions (FAQs)
Q1: What is considered poor labeling efficiency in a stable isotope labeling experiment?
A1: In stable isotope labeling by amino acids in cell culture (SILAC), a labeling efficiency below 97% is generally considered suboptimal for accurate quantification.[1] Incomplete labeling can lead to a mixed population of light, partially labeled, and fully labeled peptides, which results in the underestimation of protein upregulation and an overestimation of protein downregulation.[2] For accurate results, achieving an incorporation rate of over 97% is recommended.[1]
Q2: How can I check the incorporation efficiency of the stable isotope-labeled amino acids?
A2: To verify the incorporation efficiency, you can perform a small-scale pilot experiment. A small population of cells is cultured in the "heavy" SILAC medium for at least five cell doublings. After harvesting and lysing the cells, the proteins are digested, and the resulting peptide mixture is analyzed by LC-MS/MS to determine the percentage of heavy amino acid incorporation.[1]
Q3: What are the most common causes of incomplete labeling in SILAC experiments?
A3: Several factors can contribute to incomplete labeling:
-
Insufficient Cell Doublings: Cells require an adequate number of divisions (typically at least five) in the heavy medium to fully incorporate the labeled amino acids and dilute out the pre-existing light amino acids.[1][2]
-
Presence of Unlabeled Amino Acids in Media: Standard fetal bovine serum (FBS) contains unlabeled amino acids that compete with the heavy-labeled ones.[1]
-
Incorrect Media Formulation: The SILAC medium may have been prepared incorrectly, lacking the complete removal of the light version of the amino acid you are labeling with.[2]
-
Amino Acid Conversion: Some cell lines can metabolically convert certain amino acids into others, such as the conversion of arginine to proline. This can dilute the heavy label if the resulting amino acid is not also supplied in its heavy form.[1][2]
-
Mycoplasma Contamination: Mycoplasma contamination can significantly affect amino acid metabolism and interfere with proper labeling.[3]
Q4: What is arginine-to-proline conversion and how can it be addressed?
A4: Arginine-to-proline conversion is a metabolic process in some cell lines where the isotopically labeled "heavy" arginine is converted into "heavy" proline.[1] This is problematic as it splits the mass spectrometry signal of proline-containing peptides, leading to complicated data analysis and inaccurate protein quantification.[1] To address this, you can:
-
Use a cell line that has a lower rate of this conversion.[3]
Troubleshooting Guides
Issue 1: Low Incorporation of Heavy Amino Acids Detected by Mass Spectrometry
Symptoms:
-
Mass spectrometry data shows a low percentage of heavy-labeled peptides.[3]
-
The expected mass shift between light and heavy peptides is not consistently observed.[3]
-
A significant "light" peptide signal is detected in the "heavy"-only control sample.[1]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Cell Doublings | Ensure cells undergo at least 5-6 doublings in the SILAC medium to achieve >99% incorporation.[3] This allows for the complete replacement of natural amino acids with their heavy counterparts. |
| Unlabeled Amino Acids in Serum | Use dialyzed fetal bovine serum (FBS) to remove free, unlabeled amino acids that compete with the heavy isotopes.[1][7] |
| Incorrect Media Formulation | Double-check the formulation of your SILAC medium to ensure it completely lacks the light version of the amino acid you are labeling with.[2] |
| Amino Acid Conversion | Check for arginine-to-proline conversion. Consider adding unlabeled proline to the medium or using a cell line deficient in this pathway.[3][4] |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma contamination, as it can alter amino acid metabolism and affect labeling efficiency.[3] |
Issue 2: High Variability in Heavy/Light Ratios Between Replicates
Symptoms:
-
Inconsistent heavy-to-light (H/L) protein ratios across technical or biological replicates.
-
Poor correlation of protein quantification between replicate experiments.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inconsistent Cell Growth | Ensure uniform cell seeding densities and growth conditions across all culture vessels. Monitor cell health and doubling times to ensure consistency. |
| Errors in Sample Mixing | Carefully measure protein concentrations before mixing the light and heavy cell lysates to ensure an accurate 1:1 ratio for the control.[1] Use a reliable protein quantification method. |
| Sample Preparation Variability | Standardize all sample preparation steps, from cell lysis and protein digestion to peptide cleanup. Incomplete digestion or variable peptide recovery can introduce significant errors. |
| Mass Spectrometer Performance | Regularly calibrate and maintain the mass spectrometer to ensure consistent performance. Variations in instrument sensitivity can affect quantitative accuracy. |
Experimental Protocols
Protocol 1: Checking SILAC Labeling Efficiency
-
Cell Culture: Culture a small population of cells in the "heavy" SILAC medium for a minimum of five cell doublings to ensure maximal incorporation of the stable isotope-labeled amino acids.[1]
-
Cell Lysis and Protein Digestion: Harvest the "heavy" labeled cells and lyse them using a compatible lysis buffer. Perform an in-solution or in-gel digestion of the proteins using an appropriate enzyme, such as trypsin.[1]
-
Mass Spectrometry Analysis: Analyze the resulting peptide mixture using Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS).[1]
-
Data Analysis: Search the mass spectrometry data against a protein database. Determine the percentage of peptides that have incorporated the heavy label. An incorporation rate of over 97% is recommended for accurate quantification.[1]
Visualizing Workflows and Pathways
Below are diagrams illustrating key experimental workflows and logical relationships to aid in troubleshooting.
Caption: Troubleshooting workflow for poor SILAC labeling efficiency.
Caption: The problem of arginine-to-proline conversion and its solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. usherbrooke.ca [usherbrooke.ca]
- 6. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Stability and storage of Ethyl Propargylate-13C3 solutions.
This technical support center provides guidance on the stability and storage of Ethyl Propargylate-13C3 solutions, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: How should I store neat this compound?
A1: Neat this compound should be stored at 2-8°C in a tightly sealed container, protected from light.[1][2]
Q2: What solvents are recommended for preparing this compound solutions?
A2: The choice of solvent depends on your specific application. For click chemistry, solvents such as DMSO, tBuOH, and water are commonly used.[3][4] For other applications, aprotic solvents like dichloromethane or THF may be suitable. Avoid using nucleophilic solvents or buffers (e.g., those containing primary or secondary amines, or thiols) if you do not intend for a reaction to occur, as they can react with the ethyl propargylate.[1][5][6]
Q3: How should I store solutions of this compound?
A3: For optimal stability, solutions should be prepared fresh for each experiment. If short-term storage is necessary, we recommend storing aliquots in a tightly sealed vial under an inert atmosphere (e.g., argon or nitrogen) at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q4: What are the signs of degradation in my this compound solution?
A4: Signs of degradation can include a change in color, the appearance of a precipitate, or a change in pH. For more sensitive applications, degradation may be detected by the appearance of unexpected peaks in analytical techniques such as NMR or LC-MS, corresponding to hydrolysis products (propargyl alcohol, propiolic acid) or other adducts.
Q5: Is this compound sensitive to water?
A5: Yes, the ester group of this compound is susceptible to hydrolysis in the presence of water, which can be accelerated by acidic or basic conditions.[7][8][9] This will result in the formation of propiolic acid and ethanol. For applications requiring high purity of the starting material, it is advisable to use anhydrous solvents.
Stability and Storage Summary
| Condition | Recommendation | Rationale |
| Neat Compound Storage | 2-8°C, tightly sealed, protected from light.[1][2] | To minimize thermal degradation and prevent reaction with atmospheric components. |
| Solution Storage | Prepare fresh. If necessary, store aliquots at -20°C to -80°C under inert gas. | To minimize solvent evaporation, hydrolysis, and other degradation pathways. |
| Recommended Solvents | DMSO, tBuOH, water (for click chemistry), other aprotic solvents (e.g., DCM, THF).[3][4] | These are common solvents for reactions involving terminal alkynes. |
| Incompatible Substances | Strong acids, strong bases, oxidizing agents, nucleophiles (e.g., primary/secondary amines, thiols).[1][5][6] | Can catalyze hydrolysis or undergo addition reactions with the alkyne. |
Troubleshooting Guide
Problem: My click chemistry reaction with this compound is not working or has a low yield.
-
Possible Cause 1: Degradation of this compound solution.
-
Troubleshooting: Was the solution freshly prepared? If not, degradation via hydrolysis or other pathways may have occurred. Prepare a fresh solution and repeat the experiment. Confirm the integrity of the stock material using an appropriate analytical method if degradation is suspected.
-
-
Possible Cause 2: Incompatible buffer.
-
Possible Cause 3: Issues with the copper catalyst.
-
Troubleshooting: The Cu(I) catalyst is prone to oxidation. Ensure that a reducing agent like sodium ascorbate is used and that the reaction is protected from excessive exposure to oxygen.[3]
-
Problem: I observe unexpected peaks in my analytical results (NMR, LC-MS) after my experiment.
-
Possible Cause 1: Hydrolysis of this compound.
-
Possible Cause 2: Side reaction with a nucleophile.
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)
This protocol is a general guideline for the labeling of an azide-containing molecule with this compound. Optimization may be required for specific applications.
Materials:
-
This compound
-
Azide-containing molecule
-
Copper(II) sulfate (CuSO4)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA)
-
Solvent (e.g., deionized water, DMSO, or a mixture)
Procedure:
-
Prepare Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in DMSO.
-
Azide-containing molecule: Prepare a 1 mM stock solution in a compatible solvent.
-
Copper(II) Sulfate: Prepare a 100 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 1 M stock solution in deionized water. This solution should be made fresh.
-
Ligand (THPTA or TBTA): Prepare a 200 mM stock solution in water (for THPTA) or DMSO (for TBTA).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-containing molecule to a final concentration of 100 µM.
-
Add this compound to a final concentration of 1 mM (10 equivalents).
-
Add the ligand to a final concentration of 2 mM.
-
Add the CuSO4 solution to a final concentration of 1 mM.
-
Vortex the mixture gently.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM to initiate the reaction.
-
Vortex the mixture gently.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be performed in the dark to protect any light-sensitive components.
-
-
Analysis:
-
Analyze the reaction products by an appropriate method, such as LC-MS or gel electrophoresis, to confirm the conjugation.
-
Diagrams
Caption: Troubleshooting workflow for this compound solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. chegg.com [chegg.com]
- 3. broadpharm.com [broadpharm.com]
- 4. confluore.com [confluore.com]
- 5. scholarship.richmond.edu [scholarship.richmond.edu]
- 6. Ethyl propiolate: properties, applications as analytical reagent and safety_Chemicalbook [chemicalbook.com]
- 7. Hydrolysis - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
Minimizing sample loss during Ethyl Propargylate-13C3 labeling and cleanup.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize sample loss during Ethyl Propargylate-13C3 labeling and subsequent cleanup steps.
Troubleshooting Guides
This section provides solutions to common problems that can lead to sample loss during the experimental workflow.
Issue 1: Low Labeling Efficiency of Target Molecule
Q: I am observing low incorporation of the this compound label onto my target molecule. What are the potential causes and how can I troubleshoot this?
A: Low labeling efficiency can be a significant source of apparent sample loss, as the unlabeled target will be removed during cleanup. Several factors can contribute to this issue.
-
Suboptimal Reaction Conditions: The "click" chemistry reaction used for labeling is sensitive to reaction parameters. Inadequate optimization of reagent concentrations, temperature, pH, and reaction time can lead to incomplete derivatization.[1] It's crucial to ensure these parameters are optimized for your specific analyte.
-
Reagent Degradation: The stability of both the this compound and the azide- or alkyne-modified target is critical. Ensure that the labeling reagent has been stored correctly, typically at 2-8°C, and that fresh solutions are prepared for each experiment.
-
Presence of Interfering Substances: Components in the sample matrix can interfere with the labeling reaction. Consider performing a preliminary cleanup step before labeling to remove these substances.
-
Incorrect Stoichiometry: An inappropriate ratio of labeling reagent to target molecule can result in incomplete labeling. A modest excess of the labeling reagent is often recommended to drive the reaction to completion.
Workflow for Troubleshooting Low Labeling Efficiency
Caption: Troubleshooting workflow for low labeling efficiency.
Issue 2: Significant Sample Loss During Protein Precipitation
Q: I am losing a substantial amount of my labeled protein during the precipitation step. How can I improve my recovery?
A: Protein precipitation is a critical step to concentrate the sample and remove interfering substances, but it can also be a major source of sample loss if not optimized.
-
Precipitation Method: The choice of precipitating solvent and conditions can significantly impact protein recovery. Acetone precipitation, particularly with the addition of salt and optimized temperature, has been shown to yield high protein recovery (98 ± 1%).[2][3]
-
Incomplete Precipitation: Insufficient incubation time or incorrect solvent-to-sample ratio can lead to incomplete precipitation. For acetone precipitation, using four times the sample volume and incubating at -20°C is a common practice.[3]
-
Pellet Loss: The protein pellet can be difficult to see, especially with small sample amounts, and can be accidentally discarded with the supernatant. Careful aspiration of the supernatant and visually inspecting the tube are crucial. Using a refrigerated centrifuge can help create a more compact pellet.
-
Pellet Re-solubilization: The precipitated protein pellet must be completely re-solubilized to avoid sample loss in subsequent steps. Use a suitable buffer and ensure the pellet is fully dissolved, which may require gentle vortexing or sonication.
Quantitative Data: Protein Precipitation Recovery
| Precipitation Method | Typical Recovery Rate | Key Considerations |
| Acetone (80%) with Salt | 98 ± 1%[2][3] | Rapid and high recovery. |
| Trichloroacetic Acid (TCA) | ~92% | Can cause protein denaturation. |
| Acetonitrile | >96% | Effective for protein removal. |
| Zinc Sulfate | ~91% | A salt-based precipitation method. |
Issue 3: Poor Recovery After Solid-Phase Extraction (SPE) Cleanup
Q: My sample recovery after SPE cleanup is consistently low. What factors could be causing this and how can I optimize the procedure?
A: Solid-phase extraction is a powerful technique for sample cleanup, but it requires careful optimization to avoid analyte loss.
-
Incorrect Sorbent Selection: The choice of SPE sorbent is critical and depends on the physicochemical properties of your labeled analyte. A mismatch between the sorbent and the analyte can lead to poor retention or irreversible binding.
-
Suboptimal Wash and Elution Solvents: The wash solvent may be too strong, causing premature elution of the analyte. Conversely, the elution solvent may be too weak, resulting in incomplete recovery from the sorbent. A systematic optimization of solvent strength is necessary.
-
Flow Rate: A flow rate that is too fast during sample loading can prevent complete retention of the analyte. Similarly, a rapid elution flow rate may not allow for complete desorption.
-
Drying of the Sorbent Bed: Allowing silica-based sorbent beds to dry out after conditioning can lead to poor analyte retention.
-
Sample Overload: Exceeding the binding capacity of the SPE cartridge will result in the loss of analyte during the loading step.
Logical Relationship for Optimizing SPE Recovery
References
Technical Support Center: Enhancing Detection of Ethyl Propargylate-¹³C₃ Labeled Thiols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the detection sensitivity of Ethyl Propargylate-¹³C₃ labeled thiols.
Frequently Asked Questions (FAQs)
Q1: What is Ethyl Propargylate-¹³C₃ and why is it used for thiol labeling?
Ethyl Propargylate-¹³C₃ is a chemical reagent used to derivatize, or label, thiol groups (-SH) found in molecules such as the amino acid cysteine within proteins and low-molecular-weight thiols like glutathione. The ¹³C₃ isotope label introduces a specific mass shift, which allows for more precise and sensitive detection and quantification using mass spectrometry (MS). This labeling is particularly useful for distinguishing labeled molecules from the unlabeled background, thereby improving the signal-to-noise ratio in complex samples.
Q2: What are the common causes of low signal intensity when analyzing Ethyl Propargylate-¹³C₃ labeled thiols?
Low signal intensity can stem from several factors:
-
Incomplete Derivatization: The reaction between ethyl propargylate and the thiol group may be incomplete due to suboptimal pH, insufficient reagent concentration, or short reaction times.
-
Sample Loss during Preparation: Thiols are prone to oxidation, and sample handling steps like protein precipitation or cleanup can lead to the loss of labeled analytes.
-
Ion Suppression in Mass Spectrometry: Components of the sample matrix can interfere with the ionization of the labeled thiols in the mass spectrometer, reducing their signal.
-
Suboptimal Mass Spectrometry Parameters: Incorrect settings for parameters like collision energy can lead to poor fragmentation and low detector response.
Q3: How can I prevent the oxidation of thiols during sample preparation?
Protecting the highly reactive sulfhydryl group from oxidation is critical for accurate analysis.[1] Key strategies include:
-
Working under acidic conditions: A low pH helps to suppress the ionization of thiols to the more easily oxidized thiolate anions.[2]
-
Using chelating agents: Metals in buffers can catalyze thiol oxidation. Including a chelating agent like EDTA can help to mitigate this.
-
Working quickly and at low temperatures: Minimizing the time between sample collection and analysis and keeping samples on ice can reduce the rate of oxidation.
-
Degassing buffers: Removing dissolved oxygen from buffers can further prevent oxidation.[3]
Q4: What is the optimal pH for the derivatization reaction with ethyl propiolate?
The reaction between ethyl propiolate and thiols is pH-dependent. While the reaction can proceed in a pH range of 6.5 to 9.0, the derivatization yield significantly increases at a pH of 9.0.[4] It is important to balance the increased reaction rate at higher pH with the potential for thiol oxidation, which is also more prevalent under basic conditions.
Q5: Can I use Ethyl Propargylate-¹³C₃ for both GC-MS and LC-MS analysis?
Yes, ethyl propiolate has been successfully used as a derivatizing agent for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of thiols.[2][4] The choice of analytical platform will depend on the specific properties of the thiol-containing molecules being investigated (e.g., volatility) and the overall experimental goals.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the analysis of Ethyl Propargylate-¹³C₃ labeled thiols.
| Problem | Potential Cause | Recommended Solution |
| Low or No Signal | Incomplete derivatization reaction. | Optimize reaction conditions: ensure pH is around 9.0, use a sufficient excess of Ethyl Propargylate-¹³C₃, and allow for adequate reaction time (e.g., 2 hours at room temperature).[3][4] |
| Thiol oxidation during sample preparation. | Implement strategies to prevent oxidation: work at low temperatures, use degassed buffers with chelating agents, and minimize sample handling time.[1][3] | |
| Inefficient ionization in the mass spectrometer. | Optimize ESI source parameters. Consider using a different ionization source if necessary. | |
| High Background Noise | Contaminated solvents or reagents. | Use high-purity, MS-grade solvents and reagents. |
| Co-eluting interfering compounds from the sample matrix. | Optimize the chromatographic separation by adjusting the gradient, changing the column, or implementing a sample cleanup step. | |
| Presence of unlabeled ethyl propiolate or its byproducts. | Include a quenching step after the derivatization reaction by adding an excess of a low-molecular-weight thiol like glutathione to consume unreacted reagent.[3] | |
| Poor Reproducibility | Inconsistent sample preparation. | Standardize all sample handling steps, including volumes, incubation times, and temperatures. |
| Variability in derivatization efficiency. | Prepare fresh derivatization reagents for each experiment and ensure consistent reaction conditions. | |
| Instability of the mass spectrometer. | Calibrate the mass spectrometer regularly and monitor its performance with a standard compound. | |
| Isotopic Pattern Incorrect | Presence of interfering ions with similar m/z. | Use a high-resolution mass spectrometer to differentiate the labeled analyte from interfering species.[5] |
| Incomplete labeling leading to a mix of labeled and unlabeled species. | Re-optimize the derivatization protocol to drive the reaction to completion. |
Experimental Protocols
Protocol 1: Derivatization of Protein Thiols with Ethyl Propargylate-¹³C₃ for LC-MS Analysis
-
Sample Preparation:
-
Lyse cells or homogenize tissue in a buffer containing a reducing agent (e.g., DTT or TCEP) to ensure all cysteine thiols are in their reduced state.
-
Remove the reducing agent using a desalting column or protein precipitation.
-
Resuspend the protein pellet in a reaction buffer (e.g., 100 mM ammonium bicarbonate, pH 9.0).
-
-
Derivatization:
-
Quenching:
-
Add an excess of a quenching reagent, such as glutathione or N-acetylcysteine, to react with any remaining Ethyl Propargylate-¹³C₃.
-
-
Sample Cleanup:
-
Remove excess reagents and byproducts by protein precipitation (e.g., with acetone) or using a desalting column.
-
Resuspend the labeled protein in a buffer compatible with downstream enzymatic digestion and LC-MS analysis.
-
-
Enzymatic Digestion:
-
Digest the labeled protein with a protease (e.g., trypsin) to generate peptides for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptides by LC-MS/MS, ensuring to optimize MS parameters for the detection of the ¹³C₃-labeled peptides.
-
Visualizations
Caption: Experimental workflow for labeling and analysis of thiols.
Caption: Troubleshooting logic for low signal intensity.
References
- 1. benchchem.com [benchchem.com]
- 2. Ethyl propiolate derivatisation for the analysis of varietal thiols in wine [agris.fao.org]
- 3. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to prevent the reduction of disulfide bonds during sample preparation.
This guide provides researchers, scientists, and drug development professionals with strategies, protocols, and troubleshooting advice to prevent the reduction and scrambling of disulfide bonds during experimental sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of unwanted disulfide bond reduction or scrambling during sample preparation?
A: Unwanted disulfide bond modification is primarily caused by two phenomena: disulfide scrambling and reduction.
-
Disulfide Scrambling: This is the rearrangement of native disulfide bonds, which can occur when free thiol groups (cysteines) are present in the sample.[1] Scrambling is significantly accelerated under neutral to alkaline pH conditions (pH > 7) and at elevated temperatures.[2] The presence of denaturants can expose previously buried cysteine residues, increasing the risk.
-
Reduction: This is the cleavage of disulfide bonds, converting them into free thiol groups. This can be caused by the release of endogenous reducing agents (like thioredoxin) from cells upon lysis, especially during harsh mechanical disruption.[3][4] In biopharmaceutical manufacturing, depletion of dissolved oxygen can also contribute to a reducing environment.[5]
Q2: What is the most effective strategy to prevent disulfide bond scrambling?
A: The most robust and widely used strategy is to "cap" or block any free thiol groups by alkylation.[6] This involves covalently modifying the sulfhydryl group of cysteine residues, which prevents them from attacking existing disulfide bonds.[7] This process is crucial for accurately mapping native disulfide bonds and maintaining protein structure for analysis.[1][7]
Q3: Which alkylating agent should I choose: Iodoacetamide (IAA) or N-ethylmaleimide (NEM)?
A: Both IAA and NEM are effective cysteine-specific alkylating agents, but they have different characteristics.
-
Iodoacetamide (IAA) is highly reactive and the most commonly used agent in proteomics. It generally provides a high completion rate for cysteine alkylation with relatively moderate side reactions when used under optimal conditions.[8][9]
-
N-ethylmaleimide (NEM) reacts faster than IAA and is effective over a wider pH range, including acidic conditions where scrambling is less likely.[1][10] However, it can be less specific at alkaline pH (reacting with lysine and histidine) and may lead to more side reactions.[8][11][12]
For most standard proteomics workflows, IAA is considered the best choice.[8] NEM is particularly useful when alkylation under acidic conditions is required.[10]
Q4: How does pH affect disulfide bond stability during sample preparation?
A: pH is a critical factor. Disulfide scrambling is catalyzed by the thiolate anion (-S⁻), which becomes more prevalent at pH values above 7.[6] Keeping the sample pH in a slightly acidic range (e.g., pH 6.5 or lower) protonates free thiols (-SH), making them less reactive and significantly suppressing disulfide exchange.[2][13] For some applications like cyanogen bromide cleavage, using highly acidic conditions (e.g., 70% formic acid) completely prevents scrambling.[2]
Q5: Are there alternatives to alkylation for preserving disulfide bonds?
A: While alkylation is the most common method for analytical purposes, other strategies are used, particularly in large-scale manufacturing:
-
pH Control: Maintaining a low pH (~5.0-5.5) can effectively inhibit the enzymatic activity that leads to reduction.
-
Chemical Inhibition: Adding agents like copper sulfate (CuSO₄), EDTA, or L-cystine can inhibit the cellular reductase enzymes responsible for disulfide reduction.[3][14]
-
Maintaining Oxidizing Conditions: In manufacturing, air sparging to maintain dissolved oxygen levels or adding a controlled amount of an oxidizing agent like hydrogen peroxide can prevent reduction.[5][15]
Troubleshooting Guide
Problem 1: I see unexpected protein aggregation or multimers in my non-reducing SDS-PAGE.
-
Possible Cause: Incomplete alkylation of free thiols, allowing new, non-native intermolecular disulfide bonds to form.
-
Solution:
-
Optimize Alkylation: Ensure your alkylating agent (IAA or NEM) is fresh and used at a sufficient concentration (typically 10-20 mM).[8][16] Increase the incubation time (e.g., 30-60 minutes at room temperature, in the dark) to ensure the reaction goes to completion.[16][17]
-
Ensure Denaturation: If disulfide bonds are buried within the protein's structure, they may be inaccessible. Ensure sufficient denaturation (e.g., using 6-8 M urea) before the reduction and alkylation steps.[16]
-
Check pH: Perform alkylation at a pH between 7.5 and 8.5 for IAA to ensure free thiols are deprotonated and reactive. For NEM, a pH of 6.5-7.5 is optimal for specificity.[12]
-
Problem 2: My mass spectrometry results show incomplete cysteine alkylation.
-
Possible Cause: Insufficient concentration of the alkylating agent, suboptimal reaction time or temperature, or quenching of the reagent.
-
Solution:
-
Increase Reagent Concentration: Studies show that increasing IAA concentration up to about 14 mM improves the number of identified alkylated cysteine peptides.[8]
-
Optimize Reaction Time: An incubation time of 30 minutes at room temperature is standard for IAA.[8] For NEM, shorter times (as little as 1-5 minutes) can be effective, which helps minimize side reactions.[11][18]
-
Avoid High Temperatures: Increasing temperature can accelerate the reaction but also significantly increases the rate of unwanted side reactions. Alkylation should be performed at room temperature.[8]
-
Quench Properly: After alkylation, quench the excess reagent with a reducing agent like DTT or L-cysteine to prevent it from interfering with downstream steps.[16][19]
-
Problem 3: I'm observing a high number of off-target modifications in my mass spectrometry data.
-
Possible Cause: The alkylating agent is reacting with other amino acid residues besides cysteine. This is more likely with high concentrations, alkaline pH, and long incubation times.
-
Solution:
-
Reduce Reagent Concentration: Use the lowest concentration of alkylating agent that still provides complete cysteine modification.
-
Control pH: For NEM, side reactions with amines (lysine, N-terminus) increase significantly at pH > 7.5.[12] For IAA, while optimal alkylation occurs at pH ~8.3, lowering it slightly may reduce side reactions.
-
Minimize Reaction Time: Use the shortest incubation time necessary for complete cysteine alkylation. For NEM, this can be under 5 minutes.[18]
-
Choose a Different Reagent: If side reactions are a major issue, consider switching reagents. Acrylamide, for example, shows a different side-reaction profile compared to IAA and NEM.[8][20]
-
Data Presentation: Comparison of Alkylating Agents
Table 1: Quantitative Comparison of Common Alkylating Agents for Cysteine Modification
| Feature | Iodoacetamide (IAA) | N-ethylmaleimide (NEM) | Acrylamide (AA) | 4-Vinylpyridine (4-VP) |
| Cysteine Alkylation Efficiency | Very High | High | High | Moderate |
| Optimal pH for Cys Specificity | 7.5 - 8.5 | 6.5 - 7.5[12] | Neutral to slightly alkaline | Neutral to slightly alkaline |
| Relative Rate of Side Reactions | Moderate | High (especially with amines)[8] | Moderate | Low |
| Common Off-Target Residues | N-terminus, Lys, His, Asp, Glu, Met[8][20] | N-terminus, Lys, His[8][11] | N-terminus, Lys, His[8] | N-terminus, Lys[8] |
| Notes | The most common choice for proteomics due to high efficiency and extensive documentation.[8] | Faster reaction kinetics than IAA. Useful for acidic pH conditions.[1][10] | A viable alternative to IAA with a similar performance profile.[8] | Lower reactivity and generally not recommended for routine proteomics.[8] |
Data synthesized from studies comparing alkylating agents in proteomics workflows.[8][20]
Table 2: Recommended Reaction Conditions for Optimal Cysteine Alkylation
| Parameter | Iodoacetamide (IAA) | N-ethylmaleimide (NEM) |
| Concentration | 10 - 20 mM[8][16] | 5 - 10 mM (to improve specificity)[11][18] |
| Temperature | Room Temperature[8] | Room Temperature |
| Incubation Time | 30 - 60 minutes[16][17] | 5 - 60 minutes (shorter time improves specificity)[11][18] |
| pH | 7.5 - 8.5 | 6.5 - 7.5 (for thiol specificity)[12] |
| Quenching Agent | DTT or L-cysteine[16][19] | DTT or L-cysteine |
Experimental Protocols
Protocol 1: In-Solution Alkylation of Proteins for Mass Spectrometry
This protocol is designed to irreversibly block free cysteine residues in a protein solution (e.g., cell lysate, purified protein) to prevent disulfide bond reformation.
Materials:
-
Protein sample (10-100 µg) in a denaturing buffer (e.g., 6 M Urea, 100 mM Tris-HCl, pH 8.3)
-
Reducing Agent: 500 mM Dithiothreitol (DTT) stock in water
-
Alkylating Agent: 500 mM Iodoacetamide (IAA) stock in water (prepare fresh, protect from light)
-
Quenching Agent: 500 mM DTT stock in water
-
Digestion Buffer: 50 mM Ammonium Bicarbonate (AmBic)
-
Trypsin (mass spectrometry grade)
Procedure:
-
Reduction: To your denatured protein sample, add DTT to a final concentration of 5 mM. Incubate for 30-45 minutes at 56°C to reduce all disulfide bonds.[16]
-
Cooling: Allow the sample to cool to room temperature.
-
Alkylation: Add freshly prepared IAA to a final concentration of 14-15 mM.[8][16] Incubate for 30 minutes at room temperature in complete darkness.
-
Quenching: Quench the unreacted IAA by adding DTT to an additional final concentration of 5 mM. Incubate for 15 minutes at room temperature in the dark.[16]
-
Buffer Exchange/Dilution: Dilute the sample at least 5-fold with 50 mM AmBic to reduce the urea concentration to below 2 M, which is necessary for trypsin activity.
-
Digestion: Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Acidification: Stop the digestion by adding formic acid or trifluoroacetic acid to a final concentration of 0.1-0.4% (pH < 2.0).
-
Cleanup: Desalt the peptide sample using a C18 StageTip or equivalent prior to LC-MS/MS analysis.
Protocol 2: Blocking Free Thiols with N-Ethylmaleimide (NEM) under Acidic Conditions
This protocol is ideal for applications where the native disulfide bonds must be analyzed, and scrambling of free thiols needs to be prevented without an initial reduction step, such as in non-reduced peptide mapping.
Materials:
-
Protein sample in a slightly acidic buffer (e.g., 100 mM sodium phosphate, pH 6.5)
-
Denaturant (if needed, e.g., Urea)
-
Alkylating Agent: 200 mM N-ethylmaleimide (NEM) stock in water or ethanol (prepare fresh)
-
Digestion Enzyme (acid-stable, e.g., Pepsin)
Procedure:
-
Denaturation (Optional): If necessary to expose free cysteines, denature the protein under acidic conditions.
-
Alkylation: Add NEM to the protein sample to a final concentration of 10-20 mM.
-
Incubation: React for 1-2 hours at room temperature.[12] The reaction is specific to sulfhydryl groups at pH 6.5-7.5.[12]
-
Removal of Excess NEM: Remove unreacted NEM by dialysis, spin desalting columns, or buffer exchange. This is critical as NEM can interfere with downstream analysis.[12]
-
Digestion: Proceed with enzymatic digestion using an acid-stable protease like pepsin, as trypsin is not active at low pH.
Visualizations
Caption: Standard workflow for in-solution protein sample preparation for mass spectrometry.
Caption: Chemical reactions for cysteine alkylation by IAA and NEM.
Caption: Troubleshooting decision tree for common alkylation issues.
References
- 1. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental Assignment of Disulfide-Bonds in Purified Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reduced quenching and extraction time for mammalian cells using filtration and syringe extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Proteome Analysis Using d-Labeled N-Ethylmaleimide and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 8. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Practical solutions for overcoming artificial disulfide scrambling in the non-reduced peptide mapping characterization of monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Identification and prevention of antibody disulfide bond reduction during cell culture manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 17. bio-rad.com [bio-rad.com]
- 18. researchgate.net [researchgate.net]
- 19. The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Thiol Quantification: Validation of an Analytical Method Using Ethyl Propargylate-¹³C₃
For researchers, scientists, and drug development professionals, the precise quantification of thiols is paramount for elucidating biological processes and ensuring the quality of therapeutics. This guide provides a comprehensive comparison of an analytical method for thiol quantification utilizing Ethyl Propargylate for derivatization, with Ethyl Propargylate-¹³C₃ as an internal standard, against established alternative techniques. The performance of this method is objectively compared with other common assays, supported by experimental data to facilitate informed decisions for specific research needs.
Thiols, with their reactive sulfhydryl (-SH) group, are integral to cellular health, participating in antioxidant defense, protein structure, and enzymatic activity. Consequently, their accurate measurement is a recurring analytical challenge in diverse fields, from fundamental biochemistry to pharmaceutical development.
Comparative Performance of Thiol Quantification Techniques
The selection of a suitable thiol quantification method is contingent upon the specific experimental requirements, including sensitivity, selectivity, sample matrix complexity, and desired throughput. Below is a summary of the key performance parameters for the Ethyl Propargylate-based method alongside widely used alternatives.
| Feature | Ethyl Propargylate with MS Detection | Ellman's Assay (DTNB) | Fluorescence-based Assay (mBBr) |
| Principle | Derivatization of thiols followed by GC-MS or LC-MS/MS analysis. Quantification against a ¹³C₃-labeled internal standard. | Colorimetric; reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with thiols to produce a yellow-colored product (TNB²⁻).[1] | Fluorometric; derivatization of thiols with non-fluorescent monobromobimane (mBBr) to form highly fluorescent and stable thioethers, followed by HPLC separation and detection.[1] |
| Detection | Mass Spectrometry (MS) | UV-Vis Spectrophotometry (Absorbance at ~412 nm) | Fluorescence Detection (Excitation: ~380-398 nm, Emission: ~478-490 nm)[2] |
| Specificity | High; separation by chromatography and specific detection by mass spectrometry provide excellent selectivity. | Reacts with any accessible free thiol.[1] | High specificity for thiols, with HPLC separation providing additional selectivity for different thiol species.[1] |
| Sensitivity (LOD) | High; in the ng/L to µmol/L range depending on the specific thiol and matrix.[3] | Typically in the low µM range.[2] | High; often in the sub-µM to picomole range.[2] |
| Throughput | Low to medium; dependent on chromatographic run times. | High; suitable for 96-well plate format.[1] | Low to medium; dependent on HPLC run time.[1] |
| Key Advantages | High accuracy and precision due to the use of a stable isotope-labeled internal standard, which corrects for matrix effects and variability in sample preparation and instrument response.[4][5][6] Suitable for complex matrices. | Simple, rapid, and cost-effective.[1] | High sensitivity and the ability to separate and quantify different thiol species.[1][2] |
| Key Disadvantages | Requires sophisticated instrumentation (GC-MS or LC-MS/MS). | Lower sensitivity compared to other methods; potential for interference from other compounds in the sample.[1] | Requires an HPLC system with a fluorescence detector; can be more time-consuming than plate-based assays. |
Experimental Protocols
Thiol Quantification using Ethyl Propargylate Derivatization with GC-MS
This method is particularly suited for the analysis of volatile thiols.
a. Materials:
-
Ethyl Propargylate (ETP)
-
Ethyl Propargylate-¹³C₃ (as internal standard)
-
Sample containing thiols (e.g., wine, biological fluid)
-
Solid Phase Extraction (SPE) cartridges
-
Organic solvents (e.g., dichloromethane, ethanol)
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
b. Procedure:
-
Sample Preparation: To a known volume of the sample, add a precise amount of the Ethyl Propargylate-¹³C₃ internal standard solution.
-
Derivatization: Add an ethanolic solution of Ethyl Propargylate to the sample. The reaction is typically carried out at a controlled pH and temperature to ensure complete derivatization of the thiols.
-
Extraction: The derivatized thiols (thiol-ETP adducts) are then concentrated and purified from the sample matrix using Solid Phase Extraction (SPE). The adducts are eluted with an appropriate organic solvent like dichloromethane.
-
GC-MS Analysis: The eluate is injected into the GC-MS system. The thiol-ETP adducts are separated on a suitable capillary column and detected by the mass spectrometer.
-
Quantification: The concentration of each thiol is determined by comparing the peak area of its ETP derivative to the peak area of the corresponding ¹³C₃-labeled internal standard.
Ellman's Assay (DTNB)
A classic colorimetric method for total thiol quantification.
a. Materials:
-
Ellman's Reagent (DTNB) solution (e.g., 4 mg/mL in reaction buffer)
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 8.0)
-
Thiol standard (e.g., L-cysteine or glutathione)
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 412 nm
b. Procedure:
-
Standard Curve Preparation: Prepare a series of dilutions of the thiol standard in the reaction buffer.
-
Sample Preparation: Dilute unknown samples with the reaction buffer to ensure the final concentration falls within the linear range of the standard curve.
-
Reaction: In a 96-well plate, add a small volume of each standard or unknown sample to separate wells. Initiate the reaction by adding the DTNB reagent solution to each well.
-
Incubation: Incubate the plate at room temperature for 5-15 minutes, protected from light.
-
Measurement: Measure the absorbance of each well at 412 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of a blank (reaction buffer only) from all readings. Plot the absorbance of the standards versus their concentrations to generate a standard curve. Determine the concentration of the unknown samples from the standard curve.
Fluorescence-based Assay using monobromobimane (mBBr) with HPLC
This method offers high sensitivity and the ability to separate different thiol species.
a. Materials:
-
Monobromobimane (mBBr) solution
-
Thiol standard (e.g., glutathione, cysteine)
-
Buffer for derivatization
-
Reagents for protein precipitation (if necessary, e.g., trichloroacetic acid)
-
HPLC system with a fluorescence detector
b. Procedure:
-
Sample Preparation: Prepare samples and standards in a suitable buffer. For cellular or tissue samples, homogenization and protein precipitation may be required.
-
Derivatization: Add the mBBr solution to the samples and standards. The reaction is typically carried out in the dark at a specific temperature and for a set duration.
-
Reaction Quenching: Stop the derivatization reaction, often by acidification.
-
HPLC Analysis: Inject the derivatized samples and standards into the HPLC system. The fluorescent thiol-mBBr adducts are separated on a reversed-phase column.
-
Detection and Quantification: The fluorescent adducts are detected by a fluorescence detector. The amount of each thiol is quantified by comparing its peak area to the peak areas of the corresponding standards.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ethyl propiolate as a post-column derivatization reagent for thiols: development of a green liquid chromatographic method for the determination of glutathione in vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advantages of using biologically generated 13 C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00460K [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Ethyl Propargylate-13C3 vs. Iodoacetamide for Cysteine Alkylation
For researchers, scientists, and drug development professionals engaged in proteomics and chemical biology, the selective modification of cysteine residues is a cornerstone of many experimental workflows. The choice of alkylating agent is critical, influencing not only the efficiency and specificity of the reaction but also the downstream applications of the modified protein. This guide provides an objective comparison of two prominent cysteine alkylating agents: the traditional workhorse, iodoacetamide (IAA), and a versatile chemoproteomic probe, ethyl propargylate-13C3.
This comparison delves into their respective reaction mechanisms, performance metrics, and experimental considerations to aid in the selection of the optimal reagent for specific research needs. While iodoacetamide is primarily used to irreversibly block cysteine residues, this compound serves a dual purpose: cysteine modification and the introduction of a bioorthogonal alkyne handle for subsequent "click chemistry" applications. The inclusion of a stable isotope label (¹³C₃) in ethyl propargylate facilitates quantitative mass spectrometry-based proteomics.
Quantitative Performance Comparison
The following table summarizes the key performance characteristics of this compound and Iodoacetamide based on available data. Direct head-to-head quantitative comparisons under identical conditions are limited in the literature; therefore, the data presented is a composite from various studies.
| Feature | This compound | Iodoacetamide (IAA) |
| Reaction Mechanism | Michael Addition | Sɴ2 (Nucleophilic Substitution) |
| Primary Application | Introduction of a bioorthogonal alkyne handle for "click chemistry", quantitative proteomics (due to ¹³C₃ label). | Irreversible blocking of cysteine residues to prevent disulfide bond formation. |
| Reaction with Cysteine | Forms a thioether linkage via addition to the alkyne. | Forms a stable S-carboxyamidomethyl-cysteine adduct. |
| Alkylation Efficiency | Generally high, but can be pH-dependent. | High, considered one of the most efficient cysteine alkylating agents[1]. |
| Known Off-Target Residues | Propiolamides show high cysteine selectivity (93-95%)[2]. Potential for reaction with other nucleophilic residues at higher pH. | Methionine, Lysine, Histidine, Aspartic Acid, Glutamic Acid, and the N-terminus are known off-targets, especially at higher concentrations and pH[1][3][4]. |
| Typical Reaction Conditions | Near-neutral to slightly basic pH (e.g., pH 7.4-8.0). | Slightly alkaline pH (typically pH 7.5-8.5) in the dark. |
| Mass Shift | + 99.07 Da (for the ¹²C version, the ¹³C₃ version will have a +102.08 Da shift) | + 57.02 Da |
Experimental Protocols
Detailed methodologies for cysteine alkylation using either this compound or iodoacetamide are provided below. These protocols are intended as a starting point and may require optimization based on the specific protein and experimental goals.
Protocol 1: Cysteine Alkylation with this compound for "Click Chemistry"
This protocol describes the labeling of a purified protein with this compound.
Materials:
-
Purified protein solution in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
This compound
-
Buffer for alkylation (e.g., 50 mM Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Reduction:
-
To the protein solution, add TCEP to a final concentration of 5 mM.
-
Incubate at 37°C for 30 minutes to reduce disulfide bonds.
-
-
Alkylation:
-
Add this compound to the reduced protein solution to a final concentration of 10 mM.
-
Incubate the reaction mixture at room temperature for 1-2 hours.
-
-
Removal of Excess Reagent:
-
Remove unreacted this compound and TCEP by buffer exchange using a desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
-
Downstream "Click Chemistry":
Protocol 2: Cysteine Alkylation with Iodoacetamide (IAA)
This protocol outlines the standard procedure for blocking cysteine residues in a protein sample for proteomics analysis.
Materials:
-
Protein extract or purified protein solution
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Ammonium bicarbonate buffer (e.g., 50 mM, pH 8.0)
-
Quenching solution (e.g., concentrated DTT)
Procedure:
-
Protein Reduction:
-
To the protein sample, add DTT to a final concentration of 10 mM.
-
Incubate at 56°C for 30-60 minutes.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add a freshly prepared solution of iodoacetamide to a final concentration of 20-55 mM.
-
Incubate in the dark at room temperature for 20-30 minutes.
-
-
Quenching:
-
Quench the reaction by adding DTT to a final concentration of 20 mM to react with any excess iodoacetamide.
-
Incubate for 15 minutes at room temperature.
-
-
Sample Preparation for Mass Spectrometry:
-
The protein sample is now ready for downstream processing, such as enzymatic digestion (e.g., with trypsin).
-
Visualizing the Chemistry and Workflow
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: Reaction mechanisms for cysteine alkylation.
Caption: Comparative experimental workflow.
References
- 1. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 4. Identification of consistent alkylation of cysteine-less peptides in a proteomics experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lumiprobe.com [lumiprobe.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Reactivity of Ethyl Propargylate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the reactivity of key chemical entities is paramount. This guide provides a detailed comparison of the cross-reactivity of ethyl propargylate with a range of nucleophiles, supported by experimental data and detailed protocols. Ethyl propargylate, an activated alkyne, is a versatile reagent in organic synthesis, and a thorough understanding of its interactions with different nucleophilic species is crucial for its effective application.
Comparative Analysis of Nucleophile Reactivity
The reactivity of ethyl propargylate towards various nucleophiles is primarily governed by the Michael-type conjugate addition reaction.[1] This reaction is influenced by factors such as the nucleophilicity of the attacking species, solvent polarity, and the presence of catalysts.[2] Below is a summary of quantitative data from studies investigating the reaction of ethyl propargylate with thiols and amines.
Thiol Nucleophiles
Thiols are highly reactive towards ethyl propargylate, often proceeding to quantitative conversion. The reaction is frequently catalyzed by a base, such as triethylamine.
| Nucleophile | Catalyst | Solvent | Reaction Time | Conversion/Yield | Reference |
| Dodecanethiol | Triethylamine | Acetonitrile | 1 hour | Quantitative | [2] |
| Dodecanethiol | Triethylamine | Dimethyl Sulfoxide | 1 hour | Quantitative | [2] |
| Dodecanethiol | Triethylamine | Acetone | 1 hour | Quantitative | [2] |
| Various Aromatic Thiols | Trialkylamine | Dichloromethane | Not Specified | 47-81% (of major diastereomer) | [3][4] |
| Various Aliphatic Thiols | Catalytic Alkoxide | Not Specified | Not Specified | 47-81% (of major diastereomer) | [3][4] |
Amine Nucleophiles
The reaction of ethyl propargylate with amines has also been investigated, with secondary amines showing notable reactivity. Kinetic studies have provided insights into the reaction mechanism and the effect of solvent on reactivity.
| Nucleophile | Solvent | Rate Constant (k₂) at 25°C (M⁻¹s⁻¹) | Reference |
| Piperidine | H₂O | 1.58 x 10⁻¹ | [1] |
| Piperidine | MeCN | 1.10 x 10⁻² | [1] |
| Morpholine | H₂O | 3.16 x 10⁻² | [1] |
| Morpholine | MeCN | 1.58 x 10⁻³ | [1] |
| Pyrrolidine | H₂O | 1.00 | [1] |
| Pyrrolidine | MeCN | 1.26 x 10⁻¹ | [1] |
Experimental Protocols
General Procedure for Triethylamine-Catalyzed Addition of Dodecanethiol to Ethyl Propargylate[2]
This protocol describes a typical procedure for the reaction of a thiol with ethyl propargylate.
Materials:
-
Ethyl propargylate
-
Dodecanethiol
-
Triethylamine
-
Solvent (Acetonitrile, Dimethyl Sulfoxide, or Acetone)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a round-bottom flask, dissolve dodecanethiol (1 equivalent) in the chosen solvent.
-
Add triethylamine (catalytic amount) to the solution.
-
Add ethyl propargylate (1 equivalent) to the reaction mixture.
-
Stir the reaction at ambient temperature for 1 hour.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).
-
Upon completion, the reaction mixture can be worked up by removing the solvent under reduced pressure and purifying the product by column chromatography if necessary.
One-Pot Three-Step Thioconjugate Addition-Oxidation-Diels-Alder Reaction of Ethyl Propargylate with Aromatic Thiols[3]
This advanced protocol demonstrates the utility of ethyl propargylate in a sequential reaction sequence.
Materials:
-
Ethyl propargylate
-
Aromatic thiol (e.g., thiophenol)
-
Trialkylamine (e.g., triethylamine)
-
Dichloromethane (CH₂Cl₂)
-
meta-Chloroperbenzoic acid (m-CPBA)
-
Lithium perchlorate (LiClO₄)
-
Cyclopentadiene
Procedure:
-
To a solution of the S-aryl thiol and trialkylamine base in CH₂Cl₂ at room temperature, cool the mixture to -78 °C.
-
Add ethyl propiolate and stir for 1 hour.
-
Add m-CPBA and LiClO₄ to the reaction mixture and allow it to warm to room temperature.
-
Reflux the mixture for 2 hours.
-
Add cyclopentadiene and additional LiClO₄ and stir the reaction at room temperature overnight.
-
Perform an aqueous workup and purify the product by column chromatography to isolate the major endo diastereomer.
Visualizing the Reaction Mechanisms
The following diagrams, generated using Graphviz, illustrate the key reaction pathways involved in the nucleophilic addition to ethyl propargylate.
Caption: Amine-catalyzed conjugate addition of a thiol to ethyl propiolate.[5]
References
A Researcher's Guide to Stable Isotope Labeling in Proteomics: A Performance Evaluation
In the dynamic field of proteomics, the accurate quantification of protein abundance is paramount for unraveling complex biological processes, identifying disease biomarkers, and accelerating drug development. Stable isotope labeling has emerged as a powerful strategy, offering superior precision and accuracy compared to label-free methods by enabling the direct comparison of multiple samples within a single mass spectrometry run. This guide provides a comprehensive performance evaluation of the most prominent stable isotope labeling reagents: SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture), iTRAQ (isobaric Tags for Relative and Absolute Quantitation), and TMT (Tandem Mass Tags).
This guide is tailored for researchers, scientists, and drug development professionals, offering a detailed comparison of these techniques. We will delve into their core principles, present comparative performance data, and provide detailed experimental protocols to aid in the selection of the most suitable method for your research needs.
At a Glance: Comparing Key Performance Metrics
The choice of a stable isotope labeling strategy hinges on various factors, including the sample type, the desired level of multiplexing, and the required quantitative accuracy and precision. The following table summarizes the key performance characteristics of SILAC, iTRAQ, and TMT, based on published comparative studies.
| Performance Metric | SILAC (Metabolic Labeling) | iTRAQ/TMT (Chemical Labeling) | Key Considerations |
| Quantitative Accuracy | High | Generally high, but can be affected by ratio compression.[1] | SILAC benefits from early sample mixing, minimizing experimental variability.[2] iTRAQ/TMT accuracy can be improved with advanced data acquisition methods like MS3.[3] |
| Quantitative Precision | High | Very High | Isobaric chemical labeling has been shown to surpass metabolic labeling in terms of quantification precision.[4][5] |
| Reproducibility | High | Very High | Label-based methods generally offer better reproducibility than label-free approaches due to simultaneous analysis of multiple samples.[6] Isobaric labeling demonstrates excellent reproducibility.[4][5] |
| Proteome Coverage | Deep | Deep | All three methods can achieve similar depths in the number of identified proteins.[3] |
| Multiplexing Capacity | Up to 3-plex (standard) | iTRAQ: up to 8-plex[1], TMT: up to 18-plex (TMTpro)[1] | TMT offers the highest multiplexing capability, ideal for large-scale studies.[1] |
| Sample Type Suitability | Limited to metabolically active, dividing cells in culture.[1] Not suitable for tissues or body fluids. | Broadly applicable to virtually any protein or peptide sample, including tissues and clinical samples.[1] | SILAC is ideal for cell-based studies investigating dynamic cellular processes.[7] iTRAQ and TMT are versatile for a wide range of sample types. |
| Cost | Reagents are relatively inexpensive. | Reagents can be costly, especially for high-plex TMT.[2] | The overall cost should factor in cell culture expenses for SILAC and reagent costs for iTRAQ/TMT. |
Understanding the Methodologies: A Visual Workflow
To better understand the practical application of these techniques, the following diagrams illustrate the typical experimental workflows for SILAC and isobaric tagging (iTRAQ/TMT).
// Set colors node [fontcolor="#202124"]; edge [color="#5F6368"]; }
Figure 1: General experimental workflow for SILAC.// Set colors node [fontcolor="#202124"]; edge [color="#5F6368"]; }
Figure 2: General experimental workflow for iTRAQ/TMT.Detailed Experimental Protocols
For successful and reproducible quantitative proteomics experiments, adherence to well-defined protocols is crucial. Below are detailed methodologies for SILAC, iTRAQ, and TMT labeling.
SILAC Labeling Protocol
The SILAC method involves the metabolic incorporation of stable isotope-labeled amino acids into proteins.[8]
1. Cell Culture and Labeling:
-
Culture two populations of cells in parallel. One population is grown in "light" medium containing normal amino acids (e.g., L-Arginine and L-Lysine).[9] The other is grown in "heavy" medium where these amino acids are replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆-L-Arginine and ¹³C₆-L-Lysine).[10]
-
Cells should be cultured for at least five to six doublings to ensure complete incorporation of the labeled amino acids.[11][12] The incorporation efficiency should be verified by mass spectrometry.[13]
2. Experimental Treatment:
-
Once labeling is complete, the two cell populations can be subjected to different experimental conditions.[13]
3. Sample Preparation:
-
After treatment, harvest the cells and combine the "light" and "heavy" populations, typically in a 1:1 ratio based on cell number or protein concentration.[8][9]
-
Lyse the combined cell pellet to extract the proteins.
-
Digest the protein mixture into peptides using an enzyme such as trypsin.[9]
4. LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]
5. Data Analysis:
-
Quantification is achieved by comparing the signal intensities of the "light" and "heavy" peptide pairs in the mass spectra.[11]
iTRAQ Labeling Protocol
iTRAQ is a chemical labeling method that uses isobaric tags to label the primary amines of peptides.[14]
1. Protein Preparation and Digestion:
-
Extract proteins from each sample.
-
Reduce and alkylate the cysteine residues to prevent disulfide bond formation.[15]
-
Digest the proteins into peptides using trypsin.[15]
2. Peptide Labeling:
-
Label the peptides from each sample with a different iTRAQ reagent (e.g., 4-plex or 8-plex).[1] The labeling reaction targets the N-terminus and lysine side chains of the peptides.[14]
-
The reaction is typically carried out for one hour at room temperature.[15]
3. Sample Pooling and Fractionation:
-
Combine the labeled peptide samples into a single mixture.[14]
-
For complex samples, fractionation of the peptide mixture using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography is recommended to reduce sample complexity and improve proteome coverage.
4. LC-MS/MS Analysis:
-
Analyze the peptide fractions by LC-MS/MS. In the MS1 scan, the same peptide from different samples will appear as a single peak because the tags are isobaric.[14]
-
Upon fragmentation in the MS2 scan, the reporter ions are released, and their relative intensities are used for quantification.[14]
5. Data Analysis:
-
Specialized software is used to identify the peptides and quantify the reporter ion intensities to determine the relative abundance of the proteins across the samples.[15]
TMT Labeling Protocol
TMT is another popular isobaric chemical labeling technique with a similar workflow to iTRAQ but offers a higher degree of multiplexing.[16]
1. Protein Preparation and Digestion:
-
Similar to the iTRAQ protocol, extract, reduce, alkylate, and digest the proteins from each sample into peptides.[17]
2. Peptide Labeling:
-
Label the peptide samples with the respective TMT reagents (e.g., 10-plex, 16-plex, or 18-plex).[16] The TMT reagents also react with primary amines.[18]
-
The labeling efficiency can be affected by factors such as the TMT-to-peptide ratio, peptide concentration, and the pH of the reaction buffer.[19]
3. Sample Pooling and Fractionation:
-
Combine the TMT-labeled peptide samples into a single mixture.[16]
-
Fractionate the pooled sample to enhance the depth of proteome analysis.[16]
4. LC-MS/MS Analysis:
-
Analyze the fractions by LC-MS/MS. As with iTRAQ, the labeled peptides are isobaric in the MS1 scan.[16]
-
Fragmentation in the MS2 (or MS3 for improved accuracy) scan generates reporter ions for quantification.[16]
5. Data Analysis:
-
Use appropriate software to process the raw data, identify peptides, and quantify the TMT reporter ions to determine relative protein abundance.
Conclusion: Selecting the Right Tool for the Job
The choice between SILAC, iTRAQ, and TMT depends heavily on the specific research question and experimental design.
-
SILAC is the gold standard for quantitative accuracy in cell culture models, particularly for studying dynamic cellular processes, due to its in-vivo labeling and early sample pooling which minimizes downstream variability.[2][7] However, its application is limited to dividing cells.[1]
-
iTRAQ and TMT offer unparalleled flexibility in sample type and higher multiplexing capabilities, making them ideal for large-scale comparative studies, clinical research, and the analysis of tissues and body fluids.[1][7] While the cost of reagents can be a consideration, the ability to analyze multiple samples simultaneously can reduce instrument time and experimental variation.[6] TMT, with its higher plexing capacity, is particularly well-suited for complex experimental designs involving multiple conditions or time points.[1]
By carefully considering the strengths and limitations of each technique, researchers can select the most appropriate stable isotope labeling strategy to achieve robust, accurate, and reproducible quantitative proteomics data, ultimately advancing our understanding of complex biological systems.
References
- 1. Label-based Proteomics: iTRAQ, TMT, SILAC Explained - MetwareBio [metwarebio.com]
- 2. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Systematic comparison of label-free, metabolic labeling, and isobaric chemical labeling for quantitative proteomics on LTQ Orbitrap Velos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Label-Free vs. Label-Based Quantitative Proteomics | Silantes [silantes.com]
- 7. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 8. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. creative-proteomics.com [creative-proteomics.com]
- 12. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantification of proteins by iTRAQ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biotech.cornell.edu [biotech.cornell.edu]
- 16. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 19. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]
A Comparative Guide to Ethyl Propargylate-13C3 Based Quantification: Enhancing Accuracy and Precision in Thiol Analysis
For researchers, scientists, and drug development professionals seeking robust and reliable quantification of thiol-containing molecules, this guide provides a comprehensive comparison of analytical methods, with a focus on the emerging utility of Ethyl Propargylate-13C3 as a derivatizing agent. While direct literature on the application of the 13C3-labeled version is nascent, this document extrapolates its potential benefits from the well-established use of its unlabeled counterpart, ethyl propiolate, and the fundamental principles of stable isotope dilution mass spectrometry.
The accurate quantification of thiols—a class of organic compounds containing a sulfhydryl (-SH) group—is critical in numerous areas of research, including drug metabolism, biomarker discovery, and clinical diagnostics. The inherent reactivity and potential for oxidation of thiols present analytical challenges. Derivatization is a common strategy to improve their stability and chromatographic behavior, as well as to enhance their detection by mass spectrometry. Ethyl propiolate has emerged as a promising reagent for this purpose, and its stable isotope-labeled form, this compound (a commercial name for Ethyl propiolate-13C3), offers a pathway to significantly improved quantitative accuracy and precision.
Principle of Thiol Derivatization with Ethyl Propiolate
Ethyl propiolate reacts with the sulfhydryl group of thiols in a Michael addition reaction. This reaction is typically rapid and specific under mild conditions, forming a stable thioacrylate derivative. This derivatization masks the reactive thiol group, preventing disulfide bond formation and improving the analyte's chromatographic properties. The resulting derivative is also more amenable to ionization and detection by mass spectrometry.
The use of this compound introduces a known mass shift (+3 Da) in the derivatized analyte. This allows it to be used as an ideal internal standard in isotope dilution mass spectrometry (IDMS). By spiking a known amount of the 13C3-labeled standard into a sample, variations in sample preparation, matrix effects, and instrument response can be effectively normalized, leading to highly accurate and precise quantification of the endogenous, unlabeled analyte.
Performance Comparison of Thiol Quantification Methods
While specific performance data for this compound is not yet widely published, the performance of the unlabeled ethyl propiolate method provides a strong baseline for its potential. The following tables compare the quantitative performance of the ethyl propiolate derivatization method with other common techniques for thiol quantification. The projected performance of the this compound method is based on the expected improvements conferred by stable isotope dilution.
Table 1: Comparison of Linearity and Detection Limits
| Method/Derivatizing Agent | Analyte(s) | Matrix | Linearity (r²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Ethyl Propiolate (unlabeled) | Glutathione | Vegetables | > 0.99 | 0.1 µmol/L | - | [1] |
| Varietal Thiols | Model Wine | > 0.99 | 7.2 - 91.2 ng/L | - | [2][3] | |
| Varietal Thiols | White Wine | > 0.99 | 24.5 - 194.6 ng/L | - | [2][3] | |
| Volatile Thiols | Fermented Grains | 0.9900 - 0.9935 | - | - | [4] | |
| p-Hydroxymercuribenzoate (p-HMB) | Varietal Thiols | Wine | - | Higher than Ethyl Propiolate | - | [2][5] |
| Pentafluorobenzyl Bromide (PFBBr) | Polyfunctional Mercaptans | Wine | Good | ng/L range | - | [2] |
| Projected: this compound | Various Thiols | Biological Matrices | > 0.999 | Potentially lower than unlabeled | Potentially lower than unlabeled | Theoretical |
Table 2: Comparison of Accuracy and Precision
| Method/Derivatizing Agent | Analyte(s) | Matrix | Accuracy (Recovery %) | Precision (RSD %) | Reference |
| Ethyl Propiolate (unlabeled) | Glutathione | Vegetables | 91 - 110% | < 5% | [1] |
| Volatile Thiols | Fermented Grains | 71.72 - 104.72% | Intra-day: 0.63 - 7.72% Inter-day: 1.96 - 9.44% | [4] | |
| Projected: this compound | Various Thiols | Biological Matrices | 95 - 105% | < 5% | Theoretical |
Experimental Protocols
Key Experiment: Derivatization of Thiols with Ethyl Propiolate for GC-MS or LC-MS Analysis
This protocol is a generalized procedure based on methodologies reported in the literature for the analysis of volatile thiols in wine and other matrices.[2][4]
Materials:
-
Sample containing thiol analytes (e.g., wine, biological fluid)
-
Ethyl propiolate solution (e.g., 100 mM in ethanol)
-
Internal standard solution (if using unlabeled ethyl propiolate, a deuterated or structurally similar thiol is recommended; if using this compound, this serves as the internal standard for the corresponding unlabeled analyte)
-
Buffer solution (e.g., phosphate buffer, pH adjusted as needed for optimal reaction)
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Solid-phase extraction (SPE) cartridges (if necessary for sample cleanup and concentration)
-
GC-MS or LC-MS/MS system
Procedure:
-
Sample Preparation: To a known volume or weight of the sample, add the internal standard solution.
-
pH Adjustment: Adjust the pH of the sample to the optimal range for the derivatization reaction (typically slightly basic, around pH 8-10, but should be optimized for the specific thiol).
-
Derivatization Reaction: Add the ethyl propiolate solution to the sample. The reaction is typically fast and can be carried out at room temperature for 10-30 minutes. Incubation time and temperature should be optimized.
-
Extraction: Extract the derivatized thiols from the aqueous sample using a suitable organic solvent. This step may be repeated to ensure complete extraction.
-
Sample Cleanup (Optional): If the sample matrix is complex, a solid-phase extraction (SPE) step can be employed to remove interfering substances and concentrate the analytes.
-
Analysis: Analyze the extracted and cleaned-up sample by GC-MS or LC-MS/MS. The mass spectrometer is set to monitor the specific mass-to-charge ratios (m/z) of the derivatized analytes and the internal standard.
Visualizing the Workflow and Principles
To better illustrate the experimental process and the underlying chemical principles, the following diagrams are provided.
Caption: Experimental workflow for thiol quantification using ethyl propiolate derivatization.
Caption: Reaction of a thiol with ethyl propiolate to form a stable thioacrylate derivative.
Conclusion
The derivatization of thiols with ethyl propiolate offers a robust and sensitive method for their quantification. While data on the direct application of this compound is still emerging, its use as a stable isotope-labeled internal standard is poised to significantly enhance the accuracy and precision of these measurements. By correcting for analytical variability, this approach will provide researchers, scientists, and drug development professionals with a powerful tool for reliable thiol quantification in complex matrices, ultimately leading to more confident and reproducible results in their respective fields.
References
- 1. Ethyl propiolate: properties, applications as analytical reagent and safety_Chemicalbook [chemicalbook.com]
- 2. Stable-isotope dimethyl labeling for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical isotope labeling for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethyl-propiolate as a novel and promising analytical reagent for the derivatization of thiols: study of the reaction under flow conditions. | Semantic Scholar [semanticscholar.org]
Quantitative Analysis of Method Robustness for Ethyl Propargylate-13C3 Derivatization: A Comparative Guide
For researchers, scientists, and drug development professionals seeking robust and reliable methods for the quantification of thiol-containing compounds, this guide provides a comparative analysis of Ethyl Propargylate-13C3 derivatization. The use of isotopically labeled derivatizing agents like this compound is crucial for accurate quantification via mass spectrometry, as it allows for the creation of a stable internal standard that corrects for matrix effects and variations in sample preparation and instrument response.
This guide offers a detailed examination of the performance of Ethyl Propargylate derivatization, supported by available experimental data, and compares it with alternative methods.
Comparison of Thiol Derivatization Agents for LC-MS Analysis
The selection of a derivatization agent is a critical step in developing a quantitative analytical method. The ideal reagent should offer high reactivity, stability of the resulting derivative, and improved chromatographic and mass spectrometric properties of the analyte. The following table summarizes the performance characteristics of Ethyl Propargylate and compares it with other commonly used thiol derivatization reagents.
| Parameter | Ethyl Propargylate | N-Ethylmaleimide (NEM) | Monobromobimane (mBBr) |
| Principle | Michael addition of the thiol to the alkyne group of Ethyl Propargylate. | Alkylation of the thiol group. | Alkylation of the thiol group. |
| **Linearity (R²) ** | >0.99 (for various thiols) | >0.99 (for various thiols) | >0.99 (for various thiols) |
| Limit of Detection (LOD) | Analyte dependent, e.g., 194.6 ng/L for 3-mercaptohexan-1-ol in white wine.[1] | Analyte dependent. | 0.5–750 µM for Cys, Hcys, and GSH. |
| Precision (RSD%) | Generally <15% | Generally <15% | Not specified |
| Accuracy (Recovery %) | 91-110% for glutathione in vegetables.[2] | Not specified | Not specified |
| Derivative Stability | Stable | Stable | Prone to photodegradation. |
| Reaction Conditions | pH dependent (optimal at pH 9.0 for some thiols).[1] | Typically performed at neutral pH. | Requires a reductant (e.g., TCEP) and specific pH conditions. |
| Advantages | Forms stable derivatives suitable for GC-MS and LC-MS. Can be automated. | Well-established reagent with good reactivity. | Forms highly fluorescent derivatives, enabling sensitive fluorescence detection. |
| Disadvantages | Reaction kinetics can be influenced by pH and temperature.[3] | Can react with other nucleophiles, potentially leading to side products. | Light-sensitive, requiring special handling. Can produce fluorescent byproducts. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of any analytical method. Below are representative protocols for thiol derivatization using Ethyl Propargylate.
Protocol 1: Derivatization of Volatile Thiols in Wine for GC-MS Analysis[1]
This protocol is adapted from the method developed for analyzing varietal thiols in wine.
1. Sample Preparation:
-
To 50 mL of wine, add an appropriate amount of the internal standard (e.g., a deuterated or 13C-labeled version of the analyte of interest).
-
Add 1 mL of a 100 mM solution of Ethyl Propargylate in ethanol.
2. Derivatization Reaction:
-
Adjust the pH of the solution to 9.0 using a suitable buffer.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 60 minutes), with gentle agitation.
3. Extraction:
-
Concentrate the derivatized thiols using a solid-phase extraction (SPE) cartridge.
-
Elute the derivatives with an appropriate solvent (e.g., dichloromethane).
4. GC-MS Analysis:
-
Analyze the eluted sample using a gas chromatograph coupled to a mass spectrometer. The specific GC column, temperature program, and MS parameters should be optimized for the target analytes.
Protocol 2: Post-Column Derivatization of Glutathione for HPLC Analysis[2]
This protocol describes a post-column derivatization approach for the analysis of glutathione (GSH) in vegetable samples.
1. HPLC Separation:
-
Separate the underivatized thiols using a reversed-phase HPLC column with an aqueous mobile phase.
2. Post-Column Reaction:
-
After the analytical column, mix the eluent with a solution of Ethyl Propargylate using a T-fitting.
-
Pass the mixture through a reaction coil of a specific length and at a controlled temperature to allow for the derivatization reaction to occur.
-
The optimal pH, reagent concentration, and reaction time/temperature should be determined empirically.
3. Detection:
-
Detect the derivatized thiols using a suitable detector, such as a UV or fluorescence detector, or by directing the flow to a mass spectrometer.
Method Robustness and Logical Workflow
The robustness of an analytical method is its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. The following diagram illustrates the logical workflow for the quantitative analysis of thiols using this compound derivatization and highlights the critical parameters affecting method robustness.
Caption: Workflow for thiol quantification using this compound derivatization.
Signaling Pathways and Experimental Workflows
To further illustrate the experimental process, the following diagram provides a more detailed, step-by-step workflow for a typical quantitative analysis using this compound derivatization.
Caption: Step-by-step experimental workflow for this compound derivatization.
References
- 1. researchgate.net [researchgate.net]
- 2. Ethyl propiolate as a post-column derivatization reagent for thiols: development of a green liquid chromatographic method for the determination of glutathione in vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ethyl-propiolate as a novel and promising analytical reagent for the derivatization of thiols: study of the reaction under flow conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different thiol derivatization reagents in wine analysis.
A Comprehensive Head-to-Head Comparison of Thiol Derivatization Reagents in Wine Analysis
The analysis of volatile thiols in wine is a critical aspect of quality control and aroma profiling, as these compounds contribute significantly to the desirable aromatic characteristics of many wine varieties, even at ng/L concentrations. However, their low abundance, high reactivity, and volatility make their direct analysis challenging. Derivatization is a key strategy employed to enhance the stability, detectability, and chromatographic separation of these important analytes. This guide provides a detailed head-to-head comparison of various thiol derivatization reagents used in wine analysis, supported by experimental data and protocols to aid researchers in selecting the most appropriate method for their specific needs.
Introduction to Thiol Derivatization in Wine Analysis
Volatile thiols, such as 3-mercaptohexan-1-ol (3MH), 3-mercaptohexyl acetate (3MHA), and 4-mercapto-4-methylpentan-2-one (4MMP), are responsible for the characteristic citrus and tropical fruit aromas in wines like Sauvignon Blanc. Due to their chemical nature, derivatization of the sulfhydryl (-SH) group is often necessary to improve analytical performance. The choice of derivatization reagent depends on the analytical technique employed, primarily Gas Chromatography (GC) or Liquid Chromatography (LC), each with its own set of advantages and disadvantages.
Derivatization aims to:
-
Increase the stability of the highly reactive thiol group.[1]
-
Improve the volatility of the analytes for GC analysis.[1]
-
Enhance the ionization efficiency and detector response for LC-MS analysis.[1]
-
Facilitate the extraction and concentration of the analytes from the complex wine matrix.[1]
This guide will compare the performance of commonly used thiol derivatization reagents for both GC and LC-based methods.
Comparison of Derivatization Reagents for GC Analysis
For GC analysis, the primary goal of derivatization is to create a more volatile and thermally stable derivative that is amenable to separation in the gas phase.
| Reagent | 2,3,4,5,6-Pentafluorobenzyl bromide (PFBBr) | Ethyl propiolate (ETP) | o-methylhydroxylamine |
| Reaction Principle | Nucleophilic substitution with the thiol | Michael addition of the thiol to the triple bond | Forms a methoxime with the carbonyl group of 4-MSP |
| Typical Analytes | Broad range of thiols (3MH, 3MHA, 4MMP)[2] | Broad range of thiols (3MH, 3MHA)[3][4] | Specific for carbonyl-containing thiols (4-MSP)[1][3] |
| Reaction Conditions | Alkaline pH, often with a phase-transfer catalyst[2] | Basic pH (>10)[1][4] | Mildly acidic to neutral pH |
| LOD in Wine | 4MMP: 0.9 ng/L, 3MH: 1 ng/L, 3MHA: 17 ng/L[2] | 3MH: 194.6 ng/L, 3MHA: 120.9 ng/L (with MS detection)[4] | Data not readily available for direct comparison |
| LOQ in Wine | 4MMP: 3 ng/L, 3MH: 3.3 ng/L, 3MHA: 57 ng/L | Data not readily available for direct comparison | Data not readily available for direct comparison |
| Recovery | 90-109%[2] | Good recovery reported[4] | Data not readily available for direct comparison |
| Precision (%RSD) | 5-11%[2] | Good reproducibility reported[4] | Data not readily available for direct comparison |
| Advantages | High sensitivity, forms stable derivatives[5] | Greener alternative to PFBBr, rapid reaction[1][4] | Specific for certain thiol structures |
| Disadvantages | Requires hazardous reagents, can be time-consuming[1] | Requires significant pH adjustment of the wine sample[3] | Limited to carbonyl-containing thiols |
Comparison of Derivatization Reagents for LC-MS Analysis
For LC-MS analysis, derivatization aims to increase the molecular weight and improve the ionization efficiency of the thiols, leading to enhanced sensitivity.
| Reagent | 4,4′-dithiodipyridine (DTDP) | Ebselen (2-phenyl-1,2-benzisoselenazol-3(2H)-one) | Acridone-10-ethyl-N-maleimide (AENM) |
| Reaction Principle | Thiol-disulfide exchange | Reaction with the selenium atom to form a selenylsulfide | Michael addition of the thiol to the maleimide group |
| Typical Analytes | Broad range of thiols (3MH, 3MHA, 4MMP, Furfurylthiol, Benzyl mercaptan)[6][7] | Broad range of thiols[1][5] | Broad range of thiols |
| Reaction Conditions | Reacts rapidly at wine pH (around 3.4)[6] | Acidic medium, very fast reaction (around 1 min)[1][5] | Derivatization at 60 °C for 60 min at pH 3.5[3] |
| LOD in Wine | 0.7 - 1.5 ng/L[8] | Generally low ng/L levels | Not specified, but high sensitivity is a key feature |
| LOQ in Wine | Not specified, but method is sensitive to ng/L levels[8] | Not specified, but method is sensitive to ng/L levels | Not specified, but high sensitivity is a key feature |
| Recovery | 88-114%[1] | High recovery reported | High recovery reported |
| Precision (%RSD) | < 17%[1] | Good repeatability (3-19%)[5] | Good repeatability reported |
| Advantages | Simple, rapid reaction at wine pH, stable derivatives, safer reagent[6][8] | High selectivity and efficiency, stable derivatives, rapid single-step derivatization/extraction[1][5] | Stable isotope labeled version (d0/d4-AENM) available for accurate quantification[3] |
| Disadvantages | Potential for interference from other sulfhydryl compounds in wine[6] | Selenium-based reagent | Requires heating for the derivatization reaction |
Experimental Protocols
PFBBr Derivatization for GC-MS Analysis (Extractive Alkylation)
This protocol is based on the method described for the analysis of polyfunctional thiols in wine.[2]
-
Sample Preparation: To a 40 mL wine sample, add internal standards.
-
Extraction and Derivatization: Add a solution of PFBBr in an organic solvent (e.g., dichloromethane) and a phase-transfer catalyst. Shake vigorously to facilitate the transfer of thiols to the organic phase and subsequent derivatization.
-
Phase Separation: Centrifuge to separate the organic and aqueous layers.
-
Drying and Concentration: Transfer the organic layer to a new tube and dry it, for example, with anhydrous sodium sulfate. Concentrate the extract under a gentle stream of nitrogen.
-
Reconstitution and Analysis: Reconstitute the dried extract in a suitable solvent and inject it into the GC-MS system.
DTDP Derivatization for LC-MS/MS Analysis
This protocol is adapted from a method for the simple quantitative determination of potent thiols in wine.[6][7]
-
Sample Preparation: To a wine sample, add an EDTA solution to prevent thiol oxidation and the deuterated internal standards.
-
Derivatization: Add a solution of DTDP in a suitable solvent (e.g., ethanol). The reaction proceeds rapidly at the natural pH of the wine. Allow the reaction to proceed for approximately 30 minutes.
-
Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge. Load the sample onto the cartridge. Wash the cartridge to remove interferences. Elute the derivatized thiols with a suitable organic solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system for analysis.
Visualizing the Workflow and Reactions
To better illustrate the processes, the following diagrams outline the experimental workflow and the chemical reactions of the derivatization reagents.
References
- 1. mdpi.com [mdpi.com]
- 2. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Simple quantitative determination of potent thiols at ultratrace levels in wine by derivatization and high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Evaluating Linearity and Limit of Detection of Ethyl Propargylate-13C3 Based Assays for Metabolic Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the performance of assays utilizing Ethyl Propargylate-13C3, a stable isotope-labeled chemical probe designed for monitoring cellular metabolism. Given the absence of direct comparative studies in peer-reviewed literature, this document outlines the experimental protocols required to determine key performance metrics—linearity and limit of detection (LOD)—and compares this modern mass spectrometry-based approach with established alternative methods.
This compound serves as a valuable tool for tracing the uptake and downstream metabolic fate of small-chain fatty acids. Its terminal alkyne group enables bioorthogonal "click chemistry" for visualization or enrichment, while the 13C3 stable isotope label allows for precise quantification by mass spectrometry, distinguishing the probe from its endogenous counterparts.[1][2][3][4]
Performance Evaluation of this compound Assays
The primary application of this compound is as a metabolic labeling reagent to study cellular processes like fatty acid uptake and modification. The core of this assay is the cellular uptake of the probe, its potential enzymatic modification, and subsequent detection of the incorporated label.
Experimental Protocol: Determining Linearity and Limit of Detection
This protocol describes a method for evaluating an this compound based assay using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Objective: To determine the linear range and the limit of detection for quantifying this compound incorporation into cultured cells.
Materials:
-
This compound
-
Cell culture medium and supplements
-
Cultured cells of interest (e.g., hepatocytes, adipocytes)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Organic solvents (e.g., acetonitrile, methanol)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Labeling:
-
Plate cells at a consistent density in a multi-well format (e.g., 24-well plate) and grow to desired confluency.
-
Prepare a serial dilution of this compound in culture medium, ranging from a high concentration (e.g., 100 µM) down to very low concentrations (e.g., sub-nanomolar range).
-
Remove existing medium, wash cells with PBS, and add the medium containing the different concentrations of the probe. Include a "no-probe" control.
-
Incubate for a defined period (e.g., 4 hours) under standard cell culture conditions.
-
-
Sample Preparation:
-
After incubation, remove the labeling medium and wash the cells three times with cold PBS to remove any unincorporated probe.
-
Lyse the cells directly in the wells using a suitable lysis buffer.
-
Collect the cell lysates and clarify by centrifugation to remove cellular debris.
-
Perform a protein quantification assay (e.g., BCA assay) on each lysate to normalize for cell number.
-
Extract the metabolites from the lysates, for example, using a protein precipitation method with cold acetonitrile.
-
-
LC-MS/MS Analysis:
-
Analyze the extracts using an LC-MS/MS system configured for detecting the specific mass transition of this compound or its expected metabolites.
-
Generate a standard curve using known concentrations of this compound to ensure instrument performance.
-
-
Data Analysis:
-
Linearity: Plot the normalized signal intensity (peak area of this compound / protein concentration) against the known concentrations of the probe added to the cells. Perform a linear regression analysis. The linear range is the concentration range over which the coefficient of determination (R²) is ≥ 0.99.[5][6]
-
Limit of Detection (LOD): The LOD can be determined based on the standard deviation of the response and the slope of the calibration curve. A common formula is LOD = 3.3 * (standard deviation of the intercept / slope of the calibration curve).[7] Alternatively, it can be determined by identifying the lowest concentration of the probe that yields a signal-to-noise ratio of at least 3.
-
Data Presentation: Expected Performance Metrics
The following table summarizes the expected performance characteristics of an this compound assay, which would be populated with data from the protocol above.
| Performance Metric | Expected Outcome for this compound Assay |
| Linear Range | A defined concentration range (e.g., 0.1 µM to 50 µM) with R² ≥ 0.99 |
| Limit of Detection (LOD) | Low micromolar to high nanomolar range, depending on cell type and incubation time |
| Limit of Quantification (LOQ) | Typically 3x the LOD, quantifiable with acceptable precision and accuracy |
| Precision (%RSD) | Expected to be <15% for intra-day and inter-day measurements |
| Specificity | High, due to the unique mass of the 13C3 isotope label |
Comparison with Alternative Assays
The performance of the this compound assay can be evaluated against traditional methods for studying fatty acid metabolism.
Alternative Assay Protocols
A. Radiolabeled Fatty Acid Uptake Assay (e.g., [¹⁴C]-Palmitate)
This classic method measures the incorporation of radiolabeled fatty acids into cells.
-
Methodology: Cells are incubated with a known concentration of a radiolabeled fatty acid (e.g., [¹⁴C]-Palmitate). After incubation and washing, the cells are lysed, and the total radioactivity is measured using a scintillation counter. The amount of incorporated fatty acid is calculated based on the specific activity of the radiolabel.[8][9]
B. Fluorescence-Based Fatty Acid Analogs (e.g., BODIPY-labeled Fatty Acids)
This method uses fatty acids tagged with a fluorescent dye to visualize and quantify uptake.
-
Methodology: Cells are incubated with a fluorescent fatty acid analog (e.g., BODIPY FL C16). After incubation and washing, the cellular fluorescence can be measured using a fluorescence plate reader, flow cytometry, or fluorescence microscopy. Quantification is achieved by comparing the fluorescence intensity to a standard curve of the fluorescent probe.
Comparative Performance Guide
The table below provides an objective comparison of the this compound assay with these alternative methods.
| Feature | This compound (LC-MS/MS) Assay | Radiolabeled Fatty Acid Assay | Fluorescence-Based Assay |
| Detection Principle | Mass Spectrometry | Scintillation Counting | Fluorescence Intensity |
| Linearity | Generally good over several orders of magnitude, but can be affected by ion suppression.[5] | Excellent over a wide dynamic range. | Can be limited by probe aggregation at high concentrations and photobleaching. |
| Limit of Detection (LOD) | High sensitivity (low µM to nM).[10][11] | Very high sensitivity (pM to fM range).[8] | Moderate to high sensitivity (nM to pM range). |
| Specificity | Very high; distinguishes probe from endogenous molecules and can identify metabolites. | High for the radiolabel, but does not distinguish between different metabolic fates without further analysis. | Lower; potential for non-specific binding and autofluorescence interference. |
| Multiplexing | High; can simultaneously measure multiple stable isotope-labeled probes and metabolites. | Limited; requires isotopes with different energy spectra. | Possible with spectrally distinct fluorophores, but limited by spectral overlap. |
| Safety | Non-radioactive, standard chemical handling. | Requires specialized handling and disposal of radioactive materials. | Requires handling of fluorescent dyes, some of which may be toxic. |
| Throughput | Moderate; sample preparation and LC run times can be a bottleneck. | Moderate to high, depending on the sample format. | High, especially with plate reader or flow cytometry formats. |
| Cost (Instrument) | High (requires LC-MS/MS system). | Moderate (requires scintillation counter). | Low to moderate (requires fluorescence plate reader or microscope). |
| Cost (Reagent) | Moderate to high for the labeled compound. | Moderate for radiolabeled compounds. | Low to moderate for fluorescent probes. |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key processes involved in an this compound based assay.
Caption: Metabolic pathway of this compound in a cell.
Caption: Experimental workflow for evaluating the assay performance.
Caption: Bioorthogonal detection via click chemistry.
References
- 1. Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art [frontiersin.org]
- 5. 3.1. Linearity – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 6. 3.2. Experiment setup and evaluation of the data – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 7. youtube.com [youtube.com]
- 8. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of 11 enzyme activities of lysosomal storage disorders using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Ethyl Propargylate-13C3
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl Propargylate-13C3. The following procedures are designed to ensure the safe handling, use, and disposal of this compound, minimizing risk and promoting a secure laboratory environment. The information provided is based on the safety data for the structurally analogous compound, Ethyl Propargylate. Isotopic labeling with ¹³C is not expected to alter the chemical's primary hazards.
Hazard Identification and Personal Protective Equipment (PPE)
Ethyl Propargylate is a highly flammable liquid and vapor that can cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1] Therefore, strict adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment:
| Body Part | Equipment | Specification |
| Eyes/Face | Safety Goggles and/or Face Shield | Chemical splash goggles meeting ANSI Z.87.1 or European Standard EN166 are required. A face shield should be worn over safety glasses when there is a risk of splashing or a highly exothermic reaction.[3][4] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[5] Always inspect gloves for integrity before use and change them immediately if contact with the chemical occurs.[4] |
| Body | Protective Clothing | A flame-retardant and antistatic lab coat should be worn and fully buttoned to cover as much skin as possible.[1][4] Long pants and closed-toe, closed-heel shoes are required.[4] Polyester or acrylic clothing should be avoided.[4] |
| Respiratory | Respirator | Work should be conducted in a well-ventilated area, such as a chemical fume hood.[3] If ventilation is inadequate or exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3] |
Operational Plan: Step-by-Step Handling Procedure
This section outlines the procedural workflow for safely handling this compound from receipt to use.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[1][2][6]
-
Keep the container tightly closed.[1][2] The recommended storage temperature can be found on the product label.[1]
-
Ground and bond the container and receiving equipment to prevent static discharge.[1][2]
2. Preparation and Use:
-
All handling of this compound must be conducted in a properly functioning chemical fume hood.[3]
-
Ensure that a safety shower and eyewash station are readily accessible.[3]
-
Use only non-sparking tools and explosion-proof electrical equipment.[1][3]
3. Experimental Workflow Diagram:
Caption: Workflow for handling this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to ensure environmental safety and regulatory compliance.
Waste Collection:
-
All waste materials, including unused product, contaminated consumables (e.g., gloves, pipette tips), and empty containers, must be collected in a designated and clearly labeled hazardous waste container.[1]
-
Do not mix this waste with other waste streams.[2]
-
Handle uncleaned containers as you would the product itself.[2]
Disposal Procedure:
-
Dispose of the hazardous waste through an approved waste disposal plant.[1][2][3]
-
Follow all national and local regulations for hazardous waste disposal.[2]
-
Should the product be released into the environment, prevent it from entering drains.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for Ethyl Propargylate.
| Property | Value | Reference |
| Boiling Point | 99 °C (210 °F) | [1] |
| Melting Point | -73 °C (-99 °F) | [1] |
| Density | 0.888 g/cm³ at 25 °C (77 °F) | [1] |
| Flash Point | Highly flammable liquid and vapor | [1] |
| Log Pow (n-octanol/water) | 1.31 at 22.1 °C (71.8 °F) | [1] |
Emergency Procedures
In Case of a Spill:
-
Evacuate the area and ensure adequate ventilation.[1]
-
Remove all sources of ignition.[1]
-
For non-emergency personnel, avoid substance contact and breathing vapors.[1]
-
For emergency responders, wear appropriate personal protective equipment.[1]
-
Contain the spill using an inert absorbent material (e.g., Chemizorb®) and collect it for disposal.[1]
First Aid Measures:
-
If Inhaled: Move the person to fresh air.[2]
-
In Case of Skin Contact: Immediately remove all contaminated clothing and rinse the skin with water/shower.[1][2]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[1][2]
-
If Swallowed: Immediately make the victim drink water (two glasses at most) and consult a physician.[1][2]
This guide is intended to provide essential safety information. Always refer to the full Safety Data Sheet (SDS) for complete details before handling any chemical.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. Safety while working with polyester or epoxy - Polyestershoppen.com [polyestershoppen.com]
- 6. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
